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  • Product: Methyl 4-bromo-5-methylpicolinate
  • CAS: 1256813-52-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of Methyl 4-bromo-5-methylpicolinate

Executive Summary Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functionalized, halogenated pyridine scaffold that serves as a critical building block in modern drug discovery. The orthogonal reactivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functionalized, halogenated pyridine scaffold that serves as a critical building block in modern drug discovery. The orthogonal reactivity of its three substituents—a methyl ester at C2, a bromine atom at C4, and a methyl group at C5—provides a versatile vector for regioselective cross-coupling and late-stage functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, rigorous safety handling protocols, and its specific mechanistic application in the synthesis of epigenetic modulators, specifically WD Repeat Domain 5 (WDR5) inhibitors.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical profiling is essential for predicting solubility, reactivity, and downstream purification strategies. The presence of the electron-withdrawing picolinate (ester) group significantly activates the pyridine ring, while the bromine atom at the C4 position is primed for palladium-catalyzed oxidative addition.

Table 1: Quantitative Chemical Identity and Physicochemical Data

ParameterValue
Chemical Name Methyl 4-bromo-5-methylpicolinate
CAS Number 1256813-52-1
Molecular Formula C 8​ H 8​ BrNO 2​
Molecular Weight 230.06 g/mol
InChI Key OVHCOFRZUHVMIR-UHFFFAOYSA-N
Physical Form Solid
Boiling Point 308.5 ± 37.0 °C (at 760 mmHg)
Purity Standard ≥95% (Typically 98% in commercial lots)
Storage Temperature 2–8°C (Inert atmosphere recommended)

Data aggregated from standardized supplier specifications .

Safety Data Sheet (SDS) & Risk Mitigation

Handling halogenated pyridine derivatives requires strict adherence to GHS protocols. The reactive nature of the picolinate derivative, combined with the halogen, makes it a potent irritant. The table below outlines the specific hazard statements and the causality behind the required precautionary measures.

Table 2: GHS Classification and Handling Protocols

GHS HazardHazard StatementPrecautionary CodesMitigation Causality
Acute Toxicity (Oral) H302: Harmful if swallowedP264, P270, P330The compound is systemically toxic upon ingestion. P270 (Do not eat/drink) prevents accidental gastrointestinal absorption.
Skin Irritation H315: Causes skin irritationP280, P302+P352The electrophilic nature of the pyridine ring can react with nucleophilic residues on skin proteins, causing localized dermatitis.
Eye Irritation H319: Causes serious eye irritationP305+P351+P338Direct contact with ocular mucosa leads to rapid inflammation. P280 mandates tight-fitting safety goggles.
STOT (Single Exposure) H335: May cause respiratory irritationP261, P271, P304+P340As a solid, fine particulates can be inhaled. P261 is critical; handling must be restricted to a calibrated fume hood to prevent mucosal irritation.

Mechanistic Application: Epigenetic Modulator Synthesis

Methyl 4-bromo-5-methylpicolinate is prominently featured in recent patent literature as a core intermediate in the development of WDR5 inhibitors for oncology .

WDR5 is a critical scaffolding protein that facilitates the assembly of the Mixed Lineage Leukemia (MLL) complex. This complex is responsible for the methylation of Histone H3 at Lysine 4 (H3K4), an epigenetic mark that drives oncogenic gene expression in various leukemias and solid tumors . By utilizing CAS 1256813-52-1, medicinal chemists can synthesize molecules that competitively bind to the WIN (WDR5-interacting) site, displacing MLL and halting tumor proliferation.

WDR5_Pathway MLL MLL Complex (Catalytic Core) H3K4 Histone H3K4 Methylation MLL->H3K4 Catalyzes WDR5 WDR5 (Scaffolding Protein) WDR5->MLL Stabilizes RbBP5 RbBP5 / Ash2L (Regulatory) RbBP5->MLL Activates GeneExpr Oncogenic Gene Expression H3K4->GeneExpr Promotes Cancer Tumor Proliferation GeneExpr->Cancer Drives Inhibitor WDR5 Inhibitor (CAS 1256813-52-1 Derived) Inhibitor->WDR5 Binds & Disrupts

Epigenetic regulation by the WDR5/MLL complex and disruption by targeted inhibitors.

Validated Experimental Workflow: Regioselective Suzuki-Miyaura Coupling

To elaborate the C4 position of methyl 4-bromo-5-methylpicolinate, a Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system , ensuring the researcher can confirm causality and success at every step.

Synthesis_Workflow Start Methyl 4-bromo- 5-methylpicolinate Reaction Suzuki-Miyaura Coupling (90°C) Start->Reaction Reagents Boronic Acid Pd(dppf)Cl2, K2CO3 Reagents->Reaction Workup Aqueous Extraction (EtOAc) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Functionalized Intermediate Purification->Product

Standard Suzuki-Miyaura cross-coupling workflow utilizing methyl 4-bromo-5-methylpicolinate.

Step-by-Step Methodology
  • Reaction Setup & Degassing:

    • Action: In an oven-dried Schlenk flask, combine methyl 4-bromo-5-methylpicolinate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K 2​ CO 3​ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H 2​ O. Sparge the mixture with Argon for 15 minutes.

    • Causality: Dioxane provides excellent solubility for the organic starting materials, while water dissolves the inorganic base, creating a biphasic system that facilitates the transmetalation step. Sparging is strictly required because oxygen rapidly deactivates the Pd(0) catalytic species.

  • Catalytic Activation:

    • Action: Add Pd(dppf)Cl 2​ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 90°C.

    • Causality: The bidentate dppf ligand stabilizes the palladium center, preventing catalyst aggregation (palladium black formation) and promoting efficient oxidative addition into the electronically deactivated C-Br bond of the pyridine ring.

  • In-Process Self-Validation (LC-MS & TLC):

    • Action: After 2 hours, sample the organic layer.

    • Validation Metric: Monitor via LC-MS. The starting material (CAS 1256813-52-1) exhibits a characteristic isotopic doublet at m/z 230/232 [M+H] + due to the 79 Br/ 81 Br isotopes. Successful oxidative addition and transmetalation will result in the complete disappearance of this doublet, replaced by the mass of the coupled product. If the doublet persists after 4 hours, it indicates catalyst deactivation; halt and re-degas the solvent system.

  • Workup & Isolation:

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Causality: Brine washing removes the highly polar DMF/Dioxane remnants and inorganic salts. Na 2​ SO 4​ is preferred over MgSO 4​ here, as magnesium can occasionally coordinate with the picolinate nitrogen/oxygen, reducing yield.

Conclusion

Methyl 4-bromo-5-methylpicolinate is a highly versatile, commercially available building block. By understanding its physicochemical properties and adhering to strict GHS safety protocols (particularly regarding respiratory and ocular protection), researchers can effectively leverage its orthogonal reactivity. When integrated into self-validating workflows like the palladium-catalyzed cross-coupling detailed above, it serves as a foundational scaffold for the synthesis of advanced therapeutics, including epigenetic WDR5 inhibitors.

References

  • Fang, L. et al. "Heterocyclic WDR5 inhibitors as anti-cancer compounds." WIPO (PCT) WO2021026672A1, 2021.
  • Patel, A. et al. "On the Mechanism of Multiple Lysine Methylation by the Human Mixed Lineage Leukemia Protein-1 (MLL1) Core Complex." Journal of Biological Chemistry, 2008. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 4-bromo-5-methylpicolinate in Organic Solvents

Foreword: Navigating the Uncharted Solubility Landscape of a Key Intermediate In the intricate world of pharmaceutical synthesis and drug discovery, the physicochemical properties of intermediates play a pivotal role in...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Uncharted Solubility Landscape of a Key Intermediate

In the intricate world of pharmaceutical synthesis and drug discovery, the physicochemical properties of intermediates play a pivotal role in process development, optimization, and ultimately, the successful generation of active pharmaceutical ingredients (APIs). Methyl 4-bromo-5-methylpicolinate, a substituted pyridine derivative, is one such intermediate whose full potential is unlocked through a comprehensive understanding of its behavior in various chemical environments. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth exploration of the solubility profile of methyl 4-bromo-5-methylpicolinate in organic solvents.

While specific, publicly available experimental solubility data for this compound is limited, this guide will equip you with the foundational knowledge and practical methodologies to confidently determine its solubility profile. We will delve into the theoretical principles governing solubility, make reasoned predictions based on the molecular structure of methyl 4-bromo-5-methylpicolinate, and provide detailed, field-proven protocols for experimental solubility determination.

Deconstructing the Molecule: Physicochemical Properties of Methyl 4-bromo-5-methylpicolinate

To understand the solubility of a compound, we must first understand the compound itself. Methyl 4-bromo-5-methylpicolinate possesses a unique combination of functional groups that dictate its interactions with various solvents.

PropertyValue/DescriptionSource
Chemical Name methyl 4-bromo-5-methyl-2-pyridinecarboxylate[1]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [1]
Physical Form Solid
Structure A pyridine ring substituted with a methyl group, a bromine atom, and a methyl ester group.N/A
Polarity The molecule exhibits moderate polarity. The pyridine nitrogen, the ester group, and the bromine atom introduce polar characteristics, while the methyl group and the aromatic ring contribute to its nonpolar nature.Inferred from structure
Hydrogen Bonding The pyridine nitrogen and the oxygen atoms of the ester group can act as hydrogen bond acceptors. There are no hydrogen bond donors on the molecule itself.Inferred from structure

A key principle in predicting solubility is "like dissolves like".[2][3] This means that solutes tend to dissolve in solvents with similar polarity.[3] Given the moderately polar nature of methyl 4-bromo-5-methylpicolinate, we can anticipate its solubility behavior across a spectrum of organic solvents.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule.

  • Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute, the overall interaction may be balanced by the energy required to disrupt the solvent's own hydrogen-bonding network. Esters generally exhibit moderate solubility in organic solvents due to their polar functional groups.[4]

  • Low Solubility: Expected in nonpolar solvents such as hexanes, heptane, and toluene. The van der Waals forces between these solvents and the solute are unlikely to overcome the intermolecular forces within the solid crystal lattice of methyl 4-bromo-5-methylpicolinate.

It is crucial to recognize that these are predictions. The actual solubility will be influenced by factors such as temperature and the crystalline structure of the solid.[5][6]

The Cornerstone of Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3][7][8] This technique is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Experimental Workflow for the Shake-Flask Method

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis prep1 Add excess methyl 4-bromo-5-methylpicolinate to a known volume of the organic solvent in a sealed vial. prep2 Place the vial in a temperature-controlled shaker. prep1->prep2 equil Agitate at a constant temperature for 24-72 hours to ensure equilibrium is reached. prep2->equil sep1 Allow the solution to stand, or centrifuge to pellet the excess solid. equil->sep1 sep2 Carefully withdraw the supernatant and filter through a 0.45 µm syringe filter. sep1->sep2 analysis Determine the concentration of the solute in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis, or Gravimetric). sep2->analysis

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol for the Shake-Flask Method

Materials:

  • Methyl 4-bromo-5-methylpicolinate

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge (optional)

  • Syringes and 0.45 µm syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of the Saturated Solution:

    • To a glass vial, add a pre-weighed excess amount of methyl 4-bromo-5-methylpicolinate. The excess is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[3][8]

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • For finer suspensions, centrifugation can be used to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, dry container. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • The concentration of methyl 4-bromo-5-methylpicolinate in the clear filtrate is then determined. Several analytical techniques can be employed, as detailed in the following section.

Quantifying Solubility: Analytical Techniques

The choice of analytical method for determining the concentration of the dissolved solute depends on the properties of the compound and the available instrumentation.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of a solute.[2][9]

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of methyl 4-bromo-5-methylpicolinate of a known concentration in the chosen organic solvent.

    • Perform a series of dilutions to create a set of standard solutions of varying concentrations.

  • Calibration Curve:

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the solubility samples.

  • Sample Analysis:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the solubility of methyl 4-bromo-5-methylpicolinate in the organic solvent.

B. UV-Visible (UV-Vis) Spectroscopy

For compounds that possess a chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[10][11][12]

Protocol:

  • Determination of λmax:

    • Scan a dilute solution of methyl 4-bromo-5-methylpicolinate in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Sample Analysis:

    • Dilute the filtered saturated solution to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying by the dilution factor.

C. Gravimetric Method

The gravimetric method is a direct and straightforward technique that does not require a calibration curve.[13][14]

Protocol:

  • Sample Preparation:

    • Pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation:

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Mass Determination:

    • Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it accurately.

  • Calculation:

    • The mass of the dissolved methyl 4-bromo-5-methylpicolinate is the final mass of the dish minus the initial mass.

    • The solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL).

Factors Influencing the Solubility Profile

A comprehensive understanding of a compound's solubility requires consideration of the variables that can influence it.

Temperature

The solubility of most solid organic compounds in organic solvents increases with temperature.[5][15][16] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. When reporting solubility data, it is imperative to specify the temperature at which the measurement was taken.

Solvent Polarity

As previously discussed, the "like dissolves like" principle is a guiding tenet. A systematic approach to determining the solubility profile would involve testing a range of solvents with varying polarities.

Solvent Selection Workflow:

G cluster_0 Solvent Categories start Select a diverse range of organic solvents nonpolar Nonpolar (e.g., Hexane, Toluene) polar_aprotic Polar Aprotic (e.g., Acetone, DCM, THF, DMSO) polar_protic Polar Protic (e.g., Methanol, Ethanol) exp Experimentally determine solubility in each solvent using a standardized protocol (e.g., Shake-Flask Method) nonpolar->exp polar_aprotic->exp polar_protic->exp data Compile and analyze the solubility data to create a comprehensive profile. exp->data

Caption: A logical workflow for selecting solvents to establish a comprehensive solubility profile.

Conclusion and Future Directions

This guide has provided a robust framework for understanding and experimentally determining the solubility profile of methyl 4-bromo-5-methylpicolinate in organic solvents. While direct experimental data remains to be published, the theoretical principles and detailed methodologies presented herein empower researchers to generate this critical information. A thorough understanding of the solubility of this intermediate is invaluable for optimizing reaction conditions, designing purification strategies, and ensuring the efficient and scalable synthesis of target molecules in drug development and discovery.

References

  • American Chemical Society. (n.d.). In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. Molecular Pharmaceutics. Retrieved from [Link]

  • Fiveable. (2025, August 15). Solubility in organic solvents. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from [Link]

  • PubMed. (2005, September 1). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Retrieved from [Link]

  • IEEE Xplore. (2021, December 20). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-pair based drug molecule solubility prediction through attention mechanism. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • American Chemical Society. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • American Chemical Society. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chromatography Forum. (2009, August). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

  • American Chemical Society. (2021, November 9). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromopicolinate. PubChem. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 5-bromo-4-methylpicolinate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 4-Bromo-5-Methylpicolinate

Abstract This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the single-crystal X-ray structure of methyl 4-bromo-5-methylpicolinate, a substituted py...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the single-crystal X-ray structure of methyl 4-bromo-5-methylpicolinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not currently available in open crystallographic databases, this document serves as an expert guide to the entire workflow, from crystal growth to final structural analysis and data reporting. It is intended for researchers, scientists, and drug development professionals who wish to understand the causality behind experimental choices in crystallography and the robust procedures required for a self-validating structural determination.

Introduction: The Significance of Structural Elucidation

Methyl 4-bromo-5-methylpicolinate is a halogenated pyridine carboxylic acid ester. Such scaffolds are of significant interest in the pharmaceutical and agrochemical industries due to their prevalence in biologically active molecules. The precise three-dimensional arrangement of atoms within a crystal lattice governs many of a material's bulk properties, including solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for unambiguously determining this arrangement.[1][2][3]

By elucidating the crystal structure of methyl 4-bromo-5-methylpicolinate, we can gain critical insights into:

  • Molecular Conformation: The exact bond lengths, bond angles, and torsional angles adopted by the molecule in the solid state.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-stacking) that dictate how molecules pack together.[4][5][6] Understanding these interactions is fundamental to crystal engineering and the design of new materials with desired properties.

  • Solid-State Properties: Providing a basis for understanding polymorphism, which can have profound implications for drug development and material performance.

This guide will detail the field-proven protocols and rationale for each step of the structure determination process.

Experimental and Computational Methodology: A Self-Validating Workflow

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that integrates careful experimental work with sophisticated computational analysis. The following sections describe a robust protocol for the structural determination of methyl 4-bromo-5-methylpicolinate.

Synthesis and Single-Crystal Growth

While methyl 4-bromo-5-methylpicolinate is commercially available from suppliers like Sigma-Aldrich and BLD Pharm, these are typically provided as polycrystalline powders.[7][8] For SC-XRD, a high-quality single crystal is paramount.

Protocol for Single-Crystal Growth:

  • Purity Confirmation: The purity of the starting material should be confirmed (>98%) using techniques such as NMR spectroscopy and mass spectrometry.

  • Solvent Screening: A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened for suitable solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature or upon cooling.

  • Crystallization Technique - Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Selection: Using a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks or defects, typically in the size range of 0.1-0.3 mm in all dimensions.

Causality: Slow evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing the formation of defects and yielding a single, continuous lattice suitable for diffraction.[9]

Single-Crystal X-ray Data Collection

Data collection is performed using a modern single-crystal X-ray diffractometer.

Protocol for Data Collection:

  • Mounting: The selected crystal is mounted on a cryoloop using a minimal amount of paratone or cryo-oil and immediately placed in a cold nitrogen stream (typically 100 K) on the diffractometer's goniometer head.[2]

    • Rationale: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure. It also protects the crystal from potential X-ray induced damage.

  • Instrumentation: A modern diffractometer, such as a Bruker D8 QUEST or similar, equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54178 Å) and a sensitive photon-counting detector (e.g., PHOTON II) is used.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These are then used by the instrument's software (e.g., Bruker APEX) to determine the unit cell parameters and Bravais lattice.[10][11]

  • Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset. This involves a series of scans (runs) where the crystal is rotated through different angles (omega and phi). The goal is to measure the intensity of a large number of unique reflections to a high resolution (e.g., sin(θ)/λ > 0.6 Å⁻¹).

  • Data Integration and Reduction: After collection, the raw image files are processed. This involves:

    • Integration: Calculating the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Correcting for variations in beam intensity, crystal size, and absorption of X-rays by the crystal. Programs like SADABS are used for this purpose.

The entire process, from mounting to the end of data collection, is managed through a comprehensive software suite like Bruker's APEX.[10][12][13]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination start Powder Sample of Methyl 4-bromo-5-methylpicolinate solvent Solvent Screening start->solvent crystallize Slow Evaporation solvent->crystallize select Select High-Quality Single Crystal crystallize->select mount Mount Crystal & Cool (100 K) select->mount unit_cell Determine Unit Cell (APEX Software) mount->unit_cell collect Execute Data Collection Strategy unit_cell->collect integrate Integrate & Reduce Data (SADABS) collect->integrate solve Solve Phase Problem (Direct Methods - SHELXT) integrate->solve refine Refine Structural Model (SHELXL) solve->refine validate Validate & Finalize (CIF file generation) refine->validate end end validate->end Final Structural Analysis

Caption: A flowchart illustrating the major stages from obtaining a powder sample to the final refined crystal structure.

Structure Solution and Refinement

This is the computational heart of crystallography, where the measured diffraction data is translated into a 3D atomic model.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The processed data is analyzed to determine the crystal's space group. This is typically done using software like XPREP, which is part of the SHELXTL package.[14][15] The space group defines the symmetry elements present in the crystal.

  • Structure Solution: The "phase problem" is solved to get an initial model of the structure. For small molecules, this is almost always achieved using "direct methods," which are implemented in programs like SHELXT.[15] This step provides the initial positions of most non-hydrogen atoms.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[16] This is performed using a program like SHELXL.[17] The refinement process involves:

    • Assigning atom types (C, N, O, Br).

    • Refining atomic coordinates and anisotropic displacement parameters (which model atomic vibrations).

    • Locating hydrogen atoms from the difference Fourier map and refining their positions.

    • The quality of the fit between the model and the data is monitored using the R-factor (R1). A final R1 value below 5% is indicative of a good refinement for high-quality data.

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry or other issues. The output is a Crystallographic Information File (CIF).[18][19][20][21]

Software such as ShelXle provides a graphical interface that facilitates the iterative process of refining the structure with SHELXL.[15][17]

Anticipated Structural Analysis and Data Presentation

With a refined structure in hand, a detailed analysis of its geometric and packing features can be performed.

Expected Crystallographic Data

The final CIF would contain a wealth of information. A summary of the most critical parameters that would be expected for methyl 4-bromo-5-methylpicolinate is presented in the table below. The values are representative of a typical small organic molecule.

Parameter Anticipated Value / Information
Chemical FormulaC₈H₈BrNO₂
Formula Weight230.06 g/mol
Crystal SystemMonoclinic or Orthorhombic (most common for organics)
Space Groupe.g., P2₁/c or P2₁2₁2₁
a, b, c (Å)5-15 Å
α, β, γ (°)90, >90, 90 (Monoclinic); 90, 90, 90 (Orthorhombic)
Volume (ų)800 - 1500 ų
Z (molecules/unit cell)4 or 8
Temperature (K)100(2) K
Wavelength (Å)0.71073 (Mo Kα)
Reflections collected/unique>5000 / >1500
Final R indices [I > 2σ(I)]R1 = 0.03-0.05, wR2 = 0.07-0.12
Goodness-of-fit on F²~1.0
Analysis of Intermolecular Interactions

The crystal packing would be analyzed to identify key intermolecular interactions that stabilize the lattice. For methyl 4-bromo-5-methylpicolinate, one could anticipate:

  • C-H···O Hydrogen Bonds: Interactions between the methyl or aromatic C-H groups and the oxygen atoms of the ester carbonyl.

  • Halogen Bonding: The bromine atom is an electrophilic region (σ-hole) on its pole, which could interact with a nucleophilic atom like the nitrogen of the pyridine ring or an oxygen atom of a neighboring molecule.[4]

  • π-π Stacking: The pyridine rings of adjacent molecules could stack in a parallel-displaced or T-shaped arrangement.

Software like Mercury, developed by the Cambridge Crystallographic Data Centre (CCDC), is indispensable for visualizing and analyzing these interactions.[22][23][24][25]

Hypothetical Intermolecular Interactions Diagram

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_Br Br B_N N A_Br->B_N Halogen Bond (Br···N) A_Ring Pyridine Ring (π-system) C_Ring Pyridine Ring (π-system) A_Ring->C_Ring π-π Stacking A_CO C=O B_CH Aromatic C-H B_CH->A_CO Hydrogen Bond (C-H···O)

Caption: Potential non-covalent interactions stabilizing the crystal lattice of methyl 4-bromo-5-methylpicolinate.

Visualization and Standardized Reporting

High-quality graphical representations are crucial for publications and presentations. The Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP) is traditionally used to generate illustrations showing atoms as ellipsoids that represent their thermal motion, providing a visual cue to the quality and precision of the structure.[26][27][28][29] Modern software like Mercury also produces publication-quality images.[22][23]

The most critical output of a crystal structure determination is the Crystallographic Information File (CIF).[18][19][20] The CIF is the standard format for reporting crystallographic data, endorsed by the International Union of Crystallography (IUCr).[18][21] It is a machine-readable text file containing all the experimental and structural information, allowing for universal validation, dissemination, and archiving in databases like the Cambridge Structural Database (CSD).[30][31][32][33]

Conclusion

The determination of the single-crystal X-ray structure of a molecule like methyl 4-bromo-5-methylpicolinate is a rigorous process that provides unparalleled insight into its three-dimensional nature. By following a self-validating workflow encompassing meticulous crystal growth, precise data collection, and robust computational refinement, researchers can obtain a definitive structural model. The subsequent analysis of this model reveals the subtle interplay of intermolecular forces that govern the solid-state architecture, providing foundational knowledge for applications in drug design, polymorphism screening, and the rational design of new functional materials. This guide outlines the causality and best practices that ensure the integrity and high quality of such a structural investigation.

References

  • CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. Retrieved from [Link]

  • University of Glasgow. (n.d.). ORTEP. Retrieved from [Link]

  • Bruker. (n.d.). APEX Software. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • Wikipedia. (n.d.). ShelXle. Retrieved from [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • University of Glasgow. (n.d.). ORTEP-3 for Windows. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685.
  • IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Creative Biostructure. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • IUCr. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt-based graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.
  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • Taylor & Francis. (n.d.). CIF – Knowledge and References. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mercury (crystallography). Retrieved from [Link]

  • Bruker. (n.d.). Unlocking Efficiency: SC-XRD and APEX Software Breakthrough. Retrieved from [Link]

  • Girolami, G. S. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.
  • My Biosoftware. (2021, December 8). ORTEP-III 1.03 /for Windows 2021.3 – Crystal Structure Illustration. Retrieved from [Link]

  • University of Florida. (2024, November 4). Software and Links - The Center for Xray Crystallography. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • MDPI. (2019, September 13). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

  • MDPI. (2020, November 26). Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. Retrieved from [Link]

  • Sherrill Group. (n.d.). Research: Intermolecular Interactions. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Bruker. (n.d.). Crystallography Video Tutorials with Ashley the Apps Scientist. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • IUCr. (2021, October 15). Refinement. Retrieved from [Link]

  • ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. Retrieved from [Link]

  • ACS Publications. (1997). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry B.
  • PMC. (n.d.). Recent developments in phasing and structure refinement for macromolecular crystallography. Retrieved from [Link]

  • PMC. (n.d.). Mercury 4.0: from visualization to analysis, design and prediction. Retrieved from [Link]

  • MIT. (n.d.).
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • RSC Publishing. (2017, March 8). Intermolecular interactions in molecular crystals: what's in a name? Retrieved from [Link]

  • Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-bromo-5-fluoropicolinate (C7H5BrFNO2). Retrieved from [Link]

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Exploratory

thermodynamic stability of methyl 4-bromo-5-methylpicolinate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-bromo-5-methylpicolinate at Room Temperature Introduction Methyl 4-bromo-5-methylpicolinate is a substituted pyridine derivative, a class of compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-bromo-5-methylpicolinate at Room Temperature

Introduction

Methyl 4-bromo-5-methylpicolinate is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The substitution pattern on the pyridine ring, including a bromine atom, a methyl group, and a methyl ester, imparts specific chemical properties that are crucial for its intended application. However, these functional groups also represent potential sites for chemical degradation, which can impact the compound's efficacy, safety, and shelf-life. Understanding the is therefore a critical aspect of its development and application.

This technical guide provides a comprehensive framework for assessing the stability of methyl 4-bromo-5-methylpicolinate. It is designed for researchers, scientists, and drug development professionals, offering both a theoretical assessment of potential degradation pathways and practical, step-by-step protocols for experimental stability studies. The methodologies described herein are grounded in established principles of pharmaceutical stability testing and are designed to provide a robust evaluation of the compound's intrinsic stability.[1][2][3]

Theoretical Stability Assessment

The chemical structure of methyl 4-bromo-5-methylpicolinate provides initial clues to its potential stability challenges. A thorough analysis of its functional groups allows for the prediction of likely degradation pathways under various environmental conditions.

Key Structural Features and Their Stability Implications:

  • Methyl Ester Group: The methyl picolinate moiety is susceptible to hydrolysis, a common degradation pathway for esters.[4] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-bromo-5-methylpicolinic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.[5]

  • Bromo-Pyridine Core: The presence of a bromine atom on the electron-deficient pyridine ring suggests a potential for photolytic degradation. Bromo-aromatic compounds are known to undergo photodecomposition upon exposure to light, particularly in the UV region.[6][7] This can involve the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.

  • Pyridine Ring: The pyridine nitrogen introduces a degree of basicity to the molecule and can influence its reactivity. The ring itself is generally stable but can be susceptible to oxidative degradation under certain conditions.[8]

  • Methyl Group: The methyl group is generally stable but could be a site for oxidation under aggressive conditions, although this is less likely to be a primary degradation pathway at room temperature compared to hydrolysis and photolysis.

Based on this structural analysis, the primary degradation pathways to investigate for methyl 4-bromo-5-methylpicolinate are hydrolysis and photolysis. Thermal and oxidative degradation should also be assessed to build a complete stability profile.

Potential Degradation Pathways

A detailed understanding of the potential degradation mechanisms is crucial for designing appropriate stability studies and for identifying and characterizing any degradation products.

Hydrolytic Degradation

Hydrolysis of the methyl ester is a highly probable degradation pathway. This reaction can proceed via two main mechanisms:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. This process is irreversible.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce the degradation of methyl 4-bromo-5-methylpicolinate. The primary photolytic event is likely the cleavage of the C-Br bond, which is often the weakest bond in such molecules. This can initiate a radical chain reaction, leading to a variety of degradation products.

Oxidative Degradation

While potentially less significant at room temperature in the absence of strong oxidizing agents, oxidative degradation should still be considered. The pyridine ring and the methyl group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

Thermal Degradation

In the solid state, thermal degradation is less likely to be a major concern at room temperature unless the compound has a very low melting point or is inherently unstable.[9][10][11] However, in solution, elevated temperatures can accelerate other degradation pathways, such as hydrolysis.

Recommended Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of stability assessment.[1][2][12][13] It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential degradation products and pathways.[1][3]

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Detailed Protocols

1. Hydrolytic Stability

  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Procedure:

    • Prepare a stock solution of methyl 4-bromo-5-methylpicolinate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

2. Photostability

  • Objective: To evaluate the effect of light exposure on the stability of the compound in both solid and solution states.

  • Procedure:

    • For the solution study, prepare a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent).

    • Expose the solid compound and the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

3. Oxidative Stability

  • Objective: To determine the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL).

    • Add an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points and analyze.

4. Thermal Stability

  • Objective: To assess the effect of elevated temperatures on the compound's stability.

  • Procedure:

    • For the solid-state study, place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

    • For the solution study, incubate a solution of the compound at an elevated temperature (e.g., 60°C or 80°C).

    • Analyze the samples at appropriate time intervals.

Data Summary for Forced Degradation Studies
Stress ConditionTemperatureDuration% DegradationMajor Degradants (if any)
0.1 M HClRoom Temp.48 h
0.1 M HCl60°C48 h
0.1 M NaOHRoom Temp.48 h
0.1 M NaOH60°C48 h
WaterRoom Temp.48 h
Water60°C48 h
3% H₂O₂Room Temp.24 h
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B
Thermal (Solid)80°C7 days
Thermal (Solution)80°C48 h

Analytical Methodology

A validated, stability-indicating analytical method is crucial for accurately assessing the stability of methyl 4-bromo-5-methylpicolinate.[14][15] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for this purpose.[15] Mass Spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify unknown degradation products.[15]

HPLC Method Development
  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Logical Relationship for Stability-Indicating Method

Stability_Method cluster_method Stability-Indicating Method cluster_outcome Outcome Specificity Specificity Separation of parent from degradants ReliableQuant Reliable Quantification Accurate measurement of parent compound Specificity->ReliableQuant DegradantDetection Degradant Detection Identification and quantification of impurities Specificity->DegradantDetection Accuracy Accuracy Closeness to true value Accuracy->ReliableQuant Precision Precision Repeatability & Intermediate Precision Precision->ReliableQuant Linearity Linearity Proportional response to concentration Linearity->ReliableQuant Robustness Robustness Unaffected by small variations Robustness->ReliableQuant

Sources

Foundational

toxicological data and handling precautions for methyl 4-bromo-5-methylpicolinate

Toxicological Profiling and Handling Protocols for Methyl 4-bromo-5-methylpicolinate: A Technical Whitepaper Executive Summary Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functionalized, electron-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling and Handling Protocols for Methyl 4-bromo-5-methylpicolinate: A Technical Whitepaper

Executive Summary

Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functionalized, electron-deficient heteroaromatic building block widely utilized in medicinal chemistry and agrochemical development[1]. Its structural architecture—featuring a reactive bromide at the C4 position, a methyl group at C5, and a picolinate ester—makes it a versatile substrate for transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. However, the exact electronic properties that make it synthetically valuable also render it a potent electrophilic hazard. This whitepaper synthesizes the physicochemical data, mechanistic toxicology, and validated handling protocols required for the safe and effective use of this compound in advanced research settings.

Physicochemical & Toxicological Profiling

To design effective risk mitigation strategies, researchers must first understand the compound's baseline properties and regulatory hazard classifications[2][3].

Table 1: Physicochemical Identity

Property Value / Description
CAS Number 1256813-52-1
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Boiling Point 308.5 ± 37.0 °C (at 760 mmHg)
Physical Form Solid

| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |

Table 2: GHS Toxicological Hazards

Hazard Parameter Classification / Statement
Signal Word Warning
Pictogram GHS07 (Exclamation mark)
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation |

Mechanistic Toxicology: The Electrophilic Hazard

Do not merely treat the GHS hazard statements (H315, H319, H335) as regulatory checkboxes; they are direct clinical manifestations of the compound's molecular reactivity[3].

The hazard profile of methyl 4-bromo-5-methylpicolinate is fundamentally linked to its electronic structure. The 4-bromo substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . This activation is driven by the electron-withdrawing nature of the pyridine nitrogen, which is further synergized by the inductive and resonance effects of the methyl ester at the 2-position[4].

Upon dermal, ocular, or respiratory exposure, this electrophilicity allows the compound to react readily with biological nucleophiles—specifically the thiol groups (-SH) of cysteine residues or the primary amines (-NH2) of lysine residues in tissue proteins[4]. This covalent protein modification (haptenization) alters native protein structures, triggering a localized inflammatory immune response. This biochemical cascade is the direct causal mechanism behind the severe irritation and sensitization risks associated with handling this compound.

MOA Compound Methyl 4-bromo-5-methylpicolinate (Electrophile) Exposure Dermal/Ocular/Respiratory Exposure Compound->Exposure SNAr Nucleophilic Aromatic Substitution (SNAr) Compound->SNAr Activated 4-Bromo BioNuc Biological Nucleophiles (-SH, -NH2 on Proteins) Exposure->BioNuc Contact BioNuc->SNAr Adduct Covalent Protein Adducts SNAr->Adduct Response Inflammatory Response (H315, H319, H335) Adduct->Response Immune Trigger

Figure 1: Mechanism of toxicological action via SNAr-mediated protein haptenization.

Handling, Storage, and Risk Mitigation

Because the compound is a reactive electrophile, environmental controls must isolate it from both the operator and atmospheric degradation factors[2].

  • Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere [2]. Why? Atmospheric moisture can drive the slow hydrolysis of the methyl ester over time, yielding the picolinic acid derivative and altering its solubility and reactivity. Furthermore, the low temperature mitigates the risk of thermal degradation of the activated brominated system.

  • PPE Requirements: Standard nitrile gloves offer limited breakthrough times for halogenated organics. Double-gloving is recommended during sustained handling. Chemical safety goggles and a fully operational fume hood are non-negotiable to prevent ocular and respiratory exposure to airborne particulates[3].

Validated Experimental Protocols: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity, the following protocol for functionalizing the C4 position is designed as a self-validating system . Each step incorporates an internal check to confirm success before proceeding, minimizing the risk of catastrophic failure or hazardous exposure.

Objective: Chemoselective functionalization of the reactive C4-bromide via Palladium catalysis.

  • Step 1: System Preparation & Deoxygenation

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Causality: Palladium(0) active species are highly susceptible to oxidative degradation. Removing atmospheric oxygen prevents catalyst deactivation and unwanted homocoupling side-reactions.

  • Step 2: Reagent Dispensing

    • Action: Weigh methyl 4-bromo-5-methylpicolinate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) rapidly under an Argon stream.

    • Causality: While the picolinate ester is stable short-term in air, inert handling prevents moisture-induced ester hydrolysis during the elevated temperatures required for the reaction.

  • Step 3: Solvent Addition & Base Activation

    • Action: Add rigorously degassed 1,4-dioxane and aqueous K₂CO₃ (2.0 equiv).

    • Validation Checkpoint: Observe the biphasic mixture. A color change to deep red/brown indicates the successful reduction of Pd(II) to the active Pd(0) species. If the solution remains pale yellow, the catalyst has not activated.

  • Step 4: Reaction Execution

    • Action: Heat the sealed system to 80°C for 4-6 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is self-validating when the mass peak for the starting material (m/z ~230/232, showing the classic 1:1 bromine isotope pattern) disappears, replaced entirely by the coupled product mass. Do not proceed to quench until conversion is >95%.

  • Step 5: Safe Quenching & Workup

    • Action: Cool to room temperature and quench slowly with deionized water. Extract with ethyl acetate.

    • Causality: Aqueous quenching safely neutralizes any residual reactive electrophiles and solubilizes the inorganic base and boron salts, safely partitioning the organic product into the organic layer for isolation.

Workflow Start Storage: 2-8°C Inert Atmosphere PPE Don PPE: Nitrile Gloves, Fume Hood, Goggles Start->PPE Weighing Weighing under Argon/Nitrogen Stream PPE->Weighing Reaction Cross-Coupling Setup (Closed System) Weighing->Reaction Transfer Quench Safe Quenching (Aqueous Workup) Reaction->Quench Completion Waste Halogenated Waste Disposal Quench->Waste

Figure 2: Safe handling and reaction workflow for air/moisture-sensitive halopyridines.

References

  • Title: Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Advanced Electronic Topography and Reactivity Profiling of Methyl 4-Bromo-5-Methylpicolinate

Executive Summary Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex pharmaceuticals, agrochemicals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. The molecule features a precisely tuned electronic topography driven by the synergistic "push-pull" dynamics of its substituents: a π -deficient pyridine core, an electron-withdrawing C2-methyl ester, a highly polarizable C4-bromine, and an electron-donating C5-methyl group[1].

This technical guide deconstructs the electronic properties of this scaffold, explaining how these localized electronic effects dictate its macroscopic reactivity—specifically its exceptional performance in palladium-catalyzed cross-coupling reactions—and provides field-proven, self-validating protocols for its functionalization.

Electronic Deconstruction of the Pyridine Scaffold

To master the reactivity of methyl 4-bromo-5-methylpicolinate, one must first understand the localized electronic contributions of each structural component. The base pyridine ring is inherently π -deficient due to the electronegativity of the nitrogen atom, which lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

The C2-Methyl Ester (Picolinate)

The carbomethoxy group at the C2 position exerts strong inductive (-I) and resonance (-R) electron-withdrawing effects. Because it is positioned ortho to the pyridine nitrogen, it further depletes electron density from the ring, particularly at the ortho (C3) and para (C5) positions relative to the ester. This deepens the overall electron deficiency of the scaffold, making the ring highly resistant to electrophilic aromatic substitution (EAS) but exceptionally primed for nucleophilic attack or oxidative addition[2].

The C4-Bromine Atom

Halogens on aromatic rings present a dichotomy: they are inductively electron-withdrawing (-I) but can donate electron density via resonance (+R). In the highly deactivated environment of the picolinate ring, the inductive withdrawal dominates, resulting in net deactivation. Crucially, the C4 position is para to the pyridine nitrogen. The nitrogen acts as a powerful electron sink, highly polarizing the C4-Br bond and significantly lowering the activation energy required for the oxidative addition of transition metals (e.g., Pd(0))[3].

The C5-Methyl Group

The C5-methyl group introduces a localized electron-donating effect (+I) via hyperconjugation. While it cannot overcome the massive electron-withdrawing forces of the nitrogen and the ester, it serves two critical functions:

  • Regioselective Activation: It pushes electron density toward the C4 and C6 positions. This "push" from the C5-methyl, combined with the "pull" from the N1/C2-ester, creates a highly polarized C4-Br bond.

  • Steric Shielding: It provides localized steric bulk that can dictate the conformation of incoming transition metal complexes during catalysis.

Quantitative Electronic Parameters

The following table summarizes the isolated electronic parameters of the substituents to illustrate their net impact on the pyridine π -system.

SubstituentPositionPrimary Electronic EffectHammett Constant ( σp​ / σm​ )Net Impact on Ring Electron Density
Nitrogen N1Inductive (-I), Resonance (-R)N/A (Core)Massive depletion; lowers LUMO
Ester (-COOMe) C2Inductive (-I), Resonance (-R) σm​ = +0.33Depletion; increases electrophilicity
Bromine (-Br) C4Inductive (-I) > Resonance (+R) σp​ = +0.23Net depletion; highly polarizes C-Br
Methyl (-CH3) C5Hyperconjugation (+I) σm​ = -0.07Localized donation; push-pull synergy

Visualizing the Push-Pull Dynamics

The interplay of these substituents creates a highly specific electronic flow, which is visualized below.

G Pyridine Pyridine N1 Core (Strong e- Sink) LUMO Lowered LUMO (Enhanced Pd(0) Affinity) Pyridine->LUMO Synergistic Push-Pull C2 C2: Methyl Ester (-I, -R Pull) C2->Pyridine Withdraws e- density C4 C4: Bromine (Polarized Leaving Group) C4->Pyridine Net inductive pull C4->LUMO Bond Activation C5 C5: Methyl (+I, Hyperconjugation Push) C5->C4 Localized e- donation

Caption: Electronic push-pull dynamics of methyl 4-bromo-5-methylpicolinate.

Causality in Reactivity: The Suzuki-Miyaura Paradigm

The most valuable application of methyl 4-bromo-5-methylpicolinate is its use as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[2].

The Mechanistic "Why": Substituted pyridines are notoriously difficult substrates for cross-coupling because the basic nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning or off-cycle resting states[3]. However, methyl 4-bromo-5-methylpicolinate overcomes this limitation through its electronic structure. The strong electron-withdrawing nature of the C2-ester reduces the Lewis basicity of the adjacent nitrogen, mitigating catalyst poisoning. Furthermore, the extreme electron deficiency at the C4 position (driven by the para-nitrogen and meta-ester) hyper-accelerates the oxidative addition of Pd(0) into the C4-Br bond, ensuring that the catalytic cycle proceeds rapidly before degradation pathways can compete[2].

G Start Methyl 4-bromo-5-methylpicolinate OxAdd Oxidative Addition (Fast due to lowered LUMO) Start->OxAdd Pd(0) Catalyst Transmet Transmetalation (Arylboronic Acid + Base) OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination Transmet->RedElim Diaryl-Pd(II) RedElim->OxAdd Catalytic Cycle Product C4-Aryl Substituted Picolinate RedElim->Product Pd(0) Regeneration

Caption: Catalytic cycle for the regioselective Suzuki-Miyaura cross-coupling at the C4 position.

Self-Validating Experimental Protocols

To leverage the electronic properties described above, the following protocols have been designed with built-in causal logic to ensure high fidelity and reproducibility.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Objective: To selectively functionalize the C4 position while preserving the C2-ester.

  • Preparation: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge a flame-dried Schlenk flask with methyl 4-bromo-5-methylpicolinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

    • Causality: K2​CO3​ is selected as a mild base. Stronger bases (like NaOH or KOtBu) would cause premature saponification of the C2-methyl ester.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The bidentate dppf ligand is sterically demanding and electronically rich, which prevents the pyridine nitrogen of the substrate from competitively binding to and poisoning the palladium center.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/ H2​O (4:1 v/v, 0.2 M).

    • Causality: Water is strictly required to activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Electronic Tuning via Ester Hydrolysis

Objective: To convert the C2-ester to a picolinic acid, thereby altering the electronic and coordination properties of the scaffold.

  • Preparation: Dissolve methyl 4-bromo-5-methylpicolinate (1.0 equiv) in a mixture of THF and H2​O (1:1 v/v, 0.5 M).

  • Reagent Addition: Add LiOH· H2​O (1.5 equiv) in a single portion at 0 °C.

    • Causality: LiOH is preferred over NaOH/KOH because the lithium cation coordinates tightly to the forming carboxylate, driving the equilibrium forward smoothly without causing side reactions at the highly electrophilic C4-Br position.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Remove THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~3-4.

    • Causality: The isoelectric point of 4-bromo-5-methylpicolinic acid dictates that it will precipitate or become highly extractable in organic solvents at this specific pH.

  • Isolation: Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate to yield the pure 4-bromo-5-methylpicolinic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Methyl 4-bromo-5-methylpicolinate

Executive Summary Methyl 4-bromo-5-methylpicolinate is a highly versatile pyridine building block frequently utilized in the synthesis of complex pharmaceuticals, including WDR5 inhibitors for oncology applications[1]. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-5-methylpicolinate is a highly versatile pyridine building block frequently utilized in the synthesis of complex pharmaceuticals, including WDR5 inhibitors for oncology applications[1]. Functionalizing the C4 position of this scaffold via Suzuki-Miyaura cross-coupling presents unique chemoselectivity challenges. While the electron-withdrawing methyl ester and the pyridine nitrogen activate the C-Br bond for oxidative addition, they also render the ester highly susceptible to unwanted saponification (hydrolysis) under the basic aqueous conditions typically required for transmetalation[2].

This application note provides a field-proven, self-validating protocol designed to maximize C-C bond formation while strictly preserving the integrity of the picolinate ester.

Mechanistic Insights & Rationale (Causality of Experimental Choices)

To achieve high yields without degrading the starting material, every reagent in this protocol has been selected based on precise mechanistic causality:

  • Catalyst Selection — Pd(dppf)Cl₂: We employ the pre-formed Pd(II) complex Pd(dppf)Cl₂ rather than simple monodentate phosphine complexes like Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-coordination geometry on the palladium center. This large bite-angle ligand not only stabilizes the active Pd(0) species against aggregation but also significantly accelerates the reductive elimination step—a frequent bottleneck when coupling electron-deficient heteroaryls[2].

  • Solvent System — 1,4-Dioxane / Water (10:1): A miscible aqueous-organic mixture is critical. 1,4-Dioxane provides excellent solubility for both the picolinate substrate and the boronic acid. The addition of water is not merely for dissolving the inorganic base; it actively participates in the catalytic cycle. Water facilitates the formation of a highly reactive palladium-hydroxo (Ar-Pd-OH) intermediate, which undergoes transmetalation with the boronic acid much faster than the corresponding palladium-halide species[3].

  • Base Selection — Na₂CO₃: The choice of base is the most critical parameter for this specific substrate. Strong bases (e.g., NaOH, KOH, or high concentrations of K₃PO₄) will rapidly hydrolyze the methyl ester to the corresponding picolinic acid, complicating purification and ruining the synthetic trajectory. Sodium carbonate (Na₂CO₃) provides the perfect pKa​ balance—sufficiently basic to activate the boronic acid into a reactive boronate complex, yet mild enough to leave the methyl ester intact at elevated temperatures[1][4].

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Methyl 4-bromo- 5-methylpicolinate PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet + Ar'B(OH)2 + Na2CO3 / H2O PdII_Ar Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling for methyl 4-bromo-5-methylpicolinate.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data that led to the finalized protocol. It highlights the causality between parameter deviations and reaction failures.

Table 1: Optimization of Reaction Parameters for Methyl 4-bromo-5-methylpicolinate Coupling

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)TempYield (%)Observation / Causality
1Pd(PPh₃)₄Toluene / H₂OK₂CO₃90 °C42%Sluggish transmetalation; poor substrate solubility.
2Pd(dppf)Cl₂DMF / H₂OK₂CO₃90 °C65%Faster reaction, but difficult solvent removal during workup.
3Pd(dppf)Cl₂Dioxane / H₂ONaOH90 °C<10%Complete conversion, but severe ester saponification occurred.
4Pd(dppf)Cl₂ Dioxane / H₂O (10:1) Na₂CO₃ 90 °C >85% Optimal balance of reactivity and methyl ester preservation.

Detailed Experimental Protocol

This protocol is scaled for a standard 1.0 mmol research-scale synthesis but can be linearly scaled up to 10-50 grams with appropriate engineering controls for gas evolution and exotherms.

Workflow Step1 1. Reagent Preparation (Substrate, Boronic Acid, Base) Step2 2. Inert Atmosphere Setup (Vacuum/N2 Cycles) Step1->Step2 Step3 3. Solvent & Catalyst Addition (Dioxane/H2O + Pd(dppf)Cl2) Step2->Step3 Step4 4. Reaction Execution (Heat to 90°C, Stir 4-12 h) Step3->Step4 Step5 5. In-Process Control (TLC / LC-MS Validation) Step4->Step5 Step6 6. Workup & Purification (Extraction & Chromatography) Step5->Step6

Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add methyl 4-bromo-5-methylpicolinate (230 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and anhydrous Na₂CO₃ (212 mg, 2.0 mmol, 2.0 eq)[1].

  • Atmosphere Exchange: Seal the vessel with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by backfilling with high-purity Nitrogen ( N2​ ) or Argon.

  • Solvent Addition: Via syringe, add 10 mL of anhydrous 1,4-Dioxane and 1.0 mL of deionized water. (Note: It is highly recommended to sparge the solvents with N2​ for 15 minutes prior to addition to remove dissolved oxygen, which can oxidize the phosphine ligands).

  • Catalyst Introduction: Briefly remove the septum under a positive flow of N2​ and quickly add Pd(dppf)Cl₂ (36.5 mg, 0.05 mmol, 5 mol%). Reseal the vessel.

  • Heating & Stirring: Submerge the flask in a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800-1000 rpm) to ensure adequate mixing of the biphasic system[1]. Allow the reaction to proceed for 4 to 12 hours.

  • Workup: Once complete (verified by the self-validation steps below), cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product[1].

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled methyl picolinate derivative.

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocol must be treated as a self-validating system. Do not proceed to full purification without confirming the following metrics:

  • In-Process TLC: Methyl 4-bromo-5-methylpicolinate is highly UV-active. Monitor the reaction using Hexanes:EtOAc (3:1). The starting material will typically have an Rf​ of ~0.4. The cross-coupled product usually runs slightly lower or higher depending on the aryl group, but the disappearance of the starting material spot dictates completion.

  • LC-MS Mass Validation: A successful coupling will show the expected [M+H]+ mass of the product. Crucial Check: If you observe a mass corresponding to [M−14]+ (loss of a CH2​ equivalent), this indicates that the methyl ester ( COOCH3​ ) has hydrolyzed to the carboxylic acid ( COOH ). If this occurs, immediately lower the reaction temperature or verify the quality/quantity of the Na₂CO₃ base.

  • ¹H NMR Structural Confirmation: Upon isolation, the integrity of the molecule is validated by two key signals. The methyl ester protons must appear as a sharp singlet integrating to 3H at approximately δ 4.01 ppm in CDCl3​ [1]. Additionally, the C5 -methyl group on the pyridine ring should appear as a singlet around δ 2.40 - 2.60 ppm . The loss of the 4.01 ppm signal definitively proves ester degradation.

References

  • WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVLmbTWBlCthbWG_62Ipfirzi0Bei2SDy6WkD-baZGhwYFEU3Ly07AvC4Ph8UfCB32mXYPvD2VrRmh-jrlOCLHVy_2GN1BIFcc13zEjyk77FQDxvDa_8y9eiDZB4jvaCTtqGY936A2VaHKYM6EzA==]
  • Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7CklcIAjAw6H_Z6V8pOh006-2aX0miVlw0ALgegkhbEeV58t1b1g7fb82ndQcE2uGIVWg_5_q_ie7FOAGzMcdYOqtR5WI7Ny_ESqliVEPhfaY1hrUUQ-RvZgUCZ-VM4fvEfeRSlz4OqRK5_PTSHipUwA5rrHep8ncKe27LhNtjeQFcaqRiJGVKQ==]
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMBF5IWGLardkxppq1jbTwSW4M5Zdgh4QuhLeLqpOEZvbCvTAatXFnP3NuNyCy-kO9Lgl-EWDO2XFVKDVXBJSt52T2PKYGByI38pYdh0GAfbulZc_nHGaH_yEl0cFrjI3lFp8AqhZu5q4JF_jgiqHgpK1fzP-BHL9z35QyGzJTeyDaiJDMTEG2GlSch2jFfB56]
  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ajabs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPPm-zTKvbDiNJPRauOpqpNf7UzQZz1G0WObEtrW4kC1Wu8j0BMESgyxkzkya7-NGBpo53DNvdD1BwGbO2maEd5XlEwtLUdMySSjvR8TmOjTN7beEJhMUqhDALfhxFb1MKYf1NswdZ-nxLKIP1RYMU2U9xWnYD7dlJA3OlHGhdnDmbmMPjDSg3N4kwtxWrvmCjYrSpoR6xkV5XjZJH7B4P]

Sources

Application

Application Note: Palladium-Catalyzed Amination of Methyl 4-Bromo-5-methylpicolinate

Executive Summary The synthesis of highly functionalized pyridines is a cornerstone of modern drug discovery. Specifically, methyl 4-bromo-5-methylpicolinate (CAS 1256813-52-1) serves as a critical intermediate in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridines is a cornerstone of modern drug discovery. Specifically, methyl 4-bromo-5-methylpicolinate (CAS 1256813-52-1) serves as a critical intermediate in the development of advanced therapeutics, including WDR5 inhibitors for oncology[1] and reversible KRAS G13D inhibitors[2].

This application note details a robust, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of this specific substrate. By addressing the dual challenges of steric hindrance at the C5 position and the chemoselectivity required to preserve the C2 methyl ester, this guide provides a highly reproducible methodology for drug development professionals.

Mechanistic Rationale & Substrate Analysis

Executing a C–N cross-coupling on methyl 4-bromo-5-methylpicolinate requires precise tuning of the catalytic system due to two competing molecular dynamics:

  • Steric Hindrance at the Electrophilic Center : The methyl group at the C5 position projects directly into the spatial trajectory required for amine coordination and subsequent reductive elimination at the C4 position. Standard bidentate ligands (e.g., BINAP) often fail here because they cannot adequately accelerate the rate-limiting reductive elimination step.

  • Base-Sensitive Functionality : The C2 methyl ester is highly susceptible to nucleophilic attack or base-catalyzed saponification. Strong alkoxide bases like sodium tert-butoxide (NaOtBu), while standard for many aminations, will rapidly cleave or transesterify the picolinate ester.

Causality in Experimental Design : To overcome these barriers, we utilize a catalyst system comprising Pd₂(dba)₃ and the bulky biarylphosphine ligand tBuBrettPhos . The extreme steric bulk of tBuBrettPhos forces the palladium center into a highly reactive conformation, accelerating reductive elimination and preventing off-target β-hydride elimination[3]. Furthermore, we replace aggressive alkoxides with Cs₂CO₃ in 1,4-Dioxane . Cesium carbonate provides sufficient basicity to deprotonate the palladium-bound amine intermediate without degrading the sensitive ester moiety[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Bromide Complex Pd0->OxAdd Substrate Addition AmineCoord Amine Coordination Pd(II) Aryl Amine Complex OxAdd->AmineCoord + Amine (HNR2) Deprot Deprotonation (Base) Pd(II) Aryl Amido Complex AmineCoord->Deprot + Cs2CO3 RedElim Reductive Elimination Product Release Deprot->RedElim - CsBr, - HCO3- RedElim->Pd0 Regenerated Pd(0)

Palladium-Catalyzed Buchwald-Hartwig Amination Catalytic Cycle.

Optimization Matrix

The following table summarizes the quantitative data driving our protocol parameters. The optimal conditions (Entry 4) balance high conversion rates with total preservation of the ester group.

EntryCatalystLigandBaseSolventTemp (°C)Conversion (%)Observation / Causality
1Pd₂(dba)₃BINAPNaOtBuToluene100<10%Massive ester cleavage; high background degradation.
2Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane9045%Sluggish reductive elimination due to C5-methyl steric clash.
3Pd₂(dba)₃RuPhosK₃PO₄1,4-Dioxane9072%Moderate conversion, but trace debromination detected.
4 Pd₂(dba)₃ tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 90 >95% Optimal. Bulky ligand forces reductive elimination; ester intact.

Self-Validating Protocol: Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. It includes visual cues and In-Process Controls (IPCs) to ensure the integrity of the reaction at every phase.

Workflow Setup 1. Reagent Prep (Glovebox) Reaction 2. Catalysis (Dioxane, 90°C) Setup->Reaction IPC 3. IPC Validation (LC-MS / TLC) Reaction->IPC IPC->Reaction Incomplete Workup 4. Aqueous Quench & Extraction IPC->Workup >95% Conversion Purify 5. Chromatography (Silica Gel) Workup->Purify

Experimental Workflow for the Amination of Methyl 4-bromo-5-methylpicolinate.

Materials & Reagents
  • Substrate : Methyl 4-bromo-5-methylpicolinate (1.0 equiv, 1.0 mmol, 230.06 mg)

  • Amine : Primary or secondary aliphatic/aryl amine (1.2 equiv, 1.2 mmol)

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand : tBuBrettPhos (0.04 equiv, 4 mol%, 19.4 mg)

  • Base : Cesium carbonate [Cs₂CO₃] (2.0 equiv, 2.0 mmol, 651.6 mg) - Must be anhydrous and finely milled.

  • Solvent : Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M) - Degassed via freeze-pump-thaw or prolonged sparging with N₂.

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup (Self-Validation Checkpoint)

  • In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried 20 mL reaction vial with methyl 4-bromo-5-methylpicolinate, Pd₂(dba)₃, tBuBrettPhos, and Cs₂CO₃.

  • Validation Cue: The mixture should appear as a dark purple/maroon powder due to the Pd₂(dba)₃.

Step 2: Reagent Addition & Pre-activation

  • Add the amine (if solid, add in Step 1; if liquid, add via microsyringe).

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL).

  • Seal the vial with a PTFE-lined crimp cap.

  • Stir the mixture at room temperature for 5 minutes.

  • Validation Cue: The solution should transition from dark purple to a deep red/brown hue, indicating the successful formation of the active Pd(0)-tBuBrettPhos complex.

Step 3: Catalysis

  • Transfer the sealed vial to a pre-heated reaction block set to 90 °C.

  • Stir vigorously (800-1000 rpm) for 4 to 12 hours. The high stirring rate is critical due to the heterogeneous nature of Cs₂CO₃.

Step 4: In-Process Control (IPC)

  • After 4 hours, cool the reaction briefly and withdraw a 5 µL aliquot using a degassed syringe.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Check: Monitor the disappearance of the starting material isotope pattern at m/z 230/232 [M+H]⁺. If the starting material peak area is >5%, resume heating. If a peak at m/z 152[M+H]⁺ appears, debromination is occurring; immediately cool the reaction to prevent further degradation.

Step 5: Workup and Isolation

  • Once conversion is confirmed >95%, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash with distilled water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure aminated picolinate.

References

  • Source: Google Patents (WO2021026672A1)
  • Structure-based design and evaluation of reversible KRAS G13D inhibitors Source: Supporting Information (AWS) URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (ACS Publications) URL:[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Method

using methyl 4-bromo-5-methylpicolinate as a pharmaceutical intermediate

Application Note: Utilization of Methyl 4-Bromo-5-Methylpicolinate as a Versatile Pharmaceutical Intermediate Executive Summary & Strategic Utility Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilization of Methyl 4-Bromo-5-Methylpicolinate as a Versatile Pharmaceutical Intermediate

Executive Summary & Strategic Utility

Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly functionalized pyridine building block that has emerged as a critical intermediate in modern drug discovery. Featuring a C4-bromine atom primed for transition-metal-catalyzed cross-coupling and a C2-methyl ester ready for amidation, this scaffold allows for the rapid, divergent synthesis of complex pharmacophores. Notably, it serves as a core precursor in the development of WD Repeat Domain 5 (WDR5) inhibitors for oncology[1] and ubiquitin-specific protease 30 (USP30) inhibitors for neurodegenerative and fibrotic diseases[2].

Physicochemical Profile & Reactivity Mapping

The strategic value of this intermediate lies in its orthogonal reactivity, which allows chemists to sequentially build complexity without the need for excessive protecting group manipulations:

  • C4-Bromine (Electrophilic Hub): The electron-withdrawing nature of the pyridine nitrogen and the C2-ester significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This makes the C4-position highly reactive toward oxidative addition by palladium(0) species.

  • C5-Methyl (Conformational Lock): Beyond simple lipophilicity, the C5-methyl group provides critical steric bulk. Upon C4-arylation, this methyl group restricts the rotation of the newly formed biaryl bond, frequently locking the molecule into a bioactive conformation (atropisomerism) that enhances target binding affinity and residence time.

  • C2-Methyl Ester (Latent Amide): The ester serves as a stable protecting group during C4-functionalization but can be readily saponified to the corresponding picolinic acid (CAS: 1196154-93-4) for subsequent peptide-like couplings[2].

Synthetic Workflows & Mechanistic Pathways

G cluster_0 Pathway A: C4-Functionalization cluster_1 Pathway B: C2-Functionalization SM Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) Suzuki Suzuki-Miyaura Coupling [Pd(dppf)Cl2, Base] SM->Suzuki Arylboronic Acid Cross-Coupling Hydrolysis Ester Saponification [LiOH, THF/H2O] SM->Hydrolysis Base-Mediated Hydrolysis WDR5 WDR5 Inhibitor Precursors (Anti-Cancer Agents) Suzuki->WDR5 Amidation HATU Amide Coupling [DIPEA, Amine] Hydrolysis->Amidation Primary/Secondary Amine USP30 USP30 Inhibitors (Cyanopyrrolidines) Amidation->USP30

Divergent synthetic workflows utilizing methyl 4-bromo-5-methylpicolinate for targeted drug discovery.

Protocol 1: C4-Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details the C4-arylation used to construct the core of WDR5 inhibitors[1].

Objective: Efficient C–C bond formation while suppressing protodeboronation and ester hydrolysis.

Materials:

  • Methyl 4-bromo-5-methylpicolinate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 2.5 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL), degassed.

Step-by-Step Procedure:

  • System Evacuation: Charge a Schlenk tube with the picolinate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. Evacuate and backfill with ultra-high purity Argon (3 cycles). Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation and homocoupling side reactions.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe. Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Self-Validation: Look for the disappearance of the starting material's distinct M/M+2 isotopic doublet (approx. m/z 230/232) characteristic of the bromine atom, and the appearance of the desired product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction efficiency for the C4-coupling.

EntryCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Rationale & Observations
1Pd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O10045Monodentate ligands lead to sluggish reductive elimination; high protodeboronation observed.
2Pd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9088Optimal. Bidentate dppf ligand accelerates reductive elimination; K₂CO₃ provides ideal basicity.
3Pd₂(dba)₃ / XPhos (5)Cs₂CO₃Dioxane10072Highly active, but anhydrous conditions favored homocoupling of the boronic acid.
4Pd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O9085Lower catalyst loading is viable; mild phosphate base minimizes trace ester hydrolysis.

Protocol 2: C2-Ester Hydrolysis and HATU-Mediated Amidation

This workflow generates the amide linkage critical for USP30 inhibitors, coupling the picolinic acid to complex chiral amines like cyanopyrrolidines[2].

Objective: Mild saponification followed by epimerization-free amide coupling.

Step A: Saponification

  • Dissolve methyl 4-bromo-5-methylpicolinate (1.0 equiv) in THF/H₂O (3:1, 0.2 M).

  • Add LiOH·H₂O (1.5 equiv) at 0 °C. Causality: LiOH is a milder base than NaOH/KOH. Conducting the reaction at 0 °C to room temperature prevents decarboxylation of the resulting electron-deficient picolinic acid.

  • Stir for 2 hours. Monitor by TLC until the ester is consumed.

  • Acidify to pH 3-4 using 1M HCl. Extract with 10% MeOH in DCM. Dry and concentrate to yield 4-bromo-5-methylpicolinic acid.

Step B: Amide Coupling

  • Dissolve the picolinic acid (1.0 equiv) and the target amine (e.g., a cyanopyrrolidine derivative, 1.1 equiv) in anhydrous THF (0.1 M) under Argon.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the amine hydrochloride salt and drive the forward reaction without attacking the electrophile.

  • Add HATU (1.2 equiv) in one portion at room temperature. Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The internal hydrogen-bonding network of the HOAt ester accelerates aminolysis while completely suppressing the formation of oxazolone intermediates, thereby preventing racemization of any chiral centers on the amine.

  • Stir for 3 hours.

  • IPC: Validate completion via LC-MS. Self-Validation: The intermediate HOAt ester (m/z ~ 334/336) should be fully consumed, replaced entirely by the product mass.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

References

  • "Methyl 4-bromo-5-methylpicolinate | 1256813-52-1", sigmaaldrich.com.
  • "WO2020212351A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors", Google Patents.
  • "WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds", Google Patents.

Sources

Application

Regioselective Functionalization of Methyl 4-Bromo-5-methylpicolinate: A Comprehensive Guide for Drug Discovery

Executive Summary & Mechanistic Rationale Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly versatile, multi-handle heterocyclic building block widely utilized in the pharmaceutical industry. Its unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly versatile, multi-handle heterocyclic building block widely utilized in the pharmaceutical industry. Its unique substitution pattern provides four orthogonal sites for chemical diversification, making it a privileged scaffold in the development of complex therapeutics, including WDR5 inhibitors[1] and MmpL3 antitubercular agents[2].

To achieve high yields and absolute regiocontrol, scientists must leverage the distinct electronic and steric microenvironments of this pyridine derivative:

  • C4-Bromine (Electrophilic Core): The electron-withdrawing nature of the pyridine nitrogen and the C2-ester renders the C4-Br bond highly susceptible to oxidative addition by Palladium(0). However, the adjacent C5-methyl group introduces significant steric bulk, necessitating specialized ligand selection.

  • C5-Methyl (Benzylic Site): The electron-deficient aza-arene ring destabilizes benzylic radicals compared to standard electron-rich arenes. Functionalization here requires robust radical initiators and precise stoichiometric control to prevent over-oxidation.

  • C6-Position (C-H Activation): Direct functionalization of the unactivated C6-H bond requires overcoming high activation barriers, typically achieved via transition-metal catalysis using the C2-ester or an N-oxide as a directing group[3].

  • C2-Ester (Carbonyl Chemistry): Standard hydrolysis, reduction, or amidation can be performed, provided conditions are tuned to avoid competitive nucleophilic aromatic substitution (SNAr) at the C4 position.

Divergent_Pathways Core Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) C4 C4-Position Cross-Coupling Core->C4 Pd Catalysis (Suzuki, Stille) C5 C5-Position Benzylic Functionalization Core->C5 Radical Conditions (NBS, AIBN) C6 C6-Position C-H Activation Core->C6 Transition Metal C-H Activation C2 C2-Position Ester Manipulation Core->C2 Hydrolysis, Reduction, or Amidation

Figure 1: Divergent regioselective functionalization pathways of methyl 4-bromo-5-methylpicolinate.

Experimental Protocols & Causal Methodologies

Protocol A: C4-Selective Suzuki-Miyaura Cross-Coupling

Objective: Regioselective arylation at the C4 position while leaving the C2-ester and C5-methyl intact. Causality & Design: The primary challenge in coupling this scaffold is the steric hindrance imposed by the C5-methyl group, which can severely retard the reductive elimination step of the catalytic cycle, leading to catalyst deactivation or proto-debromination. To overcome this, Pd(dppf)Cl₂ is the optimal catalyst[1]. The bidentate dppf ligand possesses a large bite angle (99°), which enforces a cis-geometry on the palladium intermediate, sterically accelerating reductive elimination. A biphasic Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (Na₂CO₃) required for transmetalation.

Step-by-Step Procedure:

  • Assembly: In a Schlenk flask, combine methyl 4-bromo-5-methylpicolinate (1.0 eq), the desired aryl boronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition & Degassing: Add a 10:1 mixture of 1,4-Dioxane and H₂O. Critical Step: Sparge the heterogeneous mixture with N₂ gas for 15 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of N₂.

  • Thermal Activation: Seal the flask and heat to 90 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~230/232) disappears. If a mass of m/z ~152 is observed, proto-debromination has occurred, indicating poor degassing or degraded boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Reagent Assembly Combine Scaffold, Boronic Acid, Pd(dppf)Cl2, Na2CO3 Step2 2. Degassing Sparging with N2 (15 min) to prevent Pd oxidation Step1->Step2 Step3 3. Thermal Reaction Heat at 90°C in Dioxane/H2O (Steric overcoming) Step2->Step3 Step4 4. Workup & Purification Extraction, Drying, and Flash Chromatography Step3->Step4

Figure 2: Workflow for the C4-selective Suzuki-Miyaura cross-coupling protocol.

Protocol B: C5-Methyl Radical Bromination (Wohl-Ziegler Reaction)

Objective: Introduction of a benzylic bromide at the C5 position for subsequent nucleophilic substitution. Causality & Design: The electron-withdrawing nature of the pyridine ring makes the C5-methyl group less reactive toward radical abstraction than a standard toluene derivative. Therefore, a strong radical initiator (AIBN) and thermal/photochemical activation are required. Trifluorotoluene (PhCF₃) is recommended over traditional CCl₄ due to its superior environmental profile and resistance to competitive halogenation.

Step-by-Step Procedure:

  • Assembly: Dissolve methyl 4-bromo-5-methylpicolinate (1.0 eq) in anhydrous PhCF₃ (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.1 eq). Strict stoichiometric control of NBS is required to prevent di-bromination.

  • Activation: Heat the mixture to 80 °C under N₂ for 3 hours. (Optional: irradiate with a visible light LED to accelerate initiation).

  • Self-Validation (In-Process Control): Analyze the crude mixture via ¹H NMR. The disappearance of the C5-methyl singlet (δ ~2.4 ppm) and the appearance of a benzylic CH₂Br singlet (δ ~4.5 ppm) validates success. If a peak at δ ~6.5 ppm appears, over-bromination to the gem-dibromide has occurred.

  • Workup: Cool the reaction, filter off the insoluble succinimide byproduct, concentrate the filtrate, and purify via silica gel chromatography.

Protocol C: C6-Directed C-H Arylation

Objective: Direct functionalization of the unsubstituted C6 position. Causality & Design: Unactivated C-H bonds on electron-deficient pyridines are notoriously inert. To functionalize the C6 position, the C2-ester can act as a weak directing group for Palladium-catalyzed concerted metalation-deprotonation (CMD)[3]. Alternatively, oxidizing the pyridine to its N-oxide drastically increases the electron density at C6 and provides a strong coordinating oxygen atom to guide the transition metal catalyst.

Step-by-Step Procedure (Direct Ester-Guided):

  • Assembly: Combine the picolinate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), and Ag₂CO₃ (2.0 eq) in anhydrous DMF.

  • Reaction: Heat to 110 °C for 12 hours. The silver salt acts as both a base and a halide scavenger, driving the catalytic cycle forward.

  • Workup: Filter through Celite to remove silver salts, dilute with water, extract with EtOAc, and purify.

Quantitative Data Summary

The following table summarizes the expected outcomes, required conditions, and primary troubleshooting metrics for the regioselective functionalization of methyl 4-bromo-5-methylpicolinate.

Functionalization SiteReaction TypeKey Reagents & CatalystTypical YieldPrimary Challenge & Mitigation Strategy
C4-Position Suzuki-Miyaura CouplingAryl-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃75–90%Steric hindrance from C5-methyl. Mitigation: Use large bite-angle bidentate ligands (dppf).
C5-Position Radical BrominationNBS (1.05 eq), AIBN, PhCF₃, 80 °C60–80%Over-bromination to CHBr₂. Mitigation: Strict stoichiometric control; monitor via ¹H NMR.
C6-Position Directed C-H ArylationAryl-I, Pd(OAc)₂, Ag₂CO₃, 110 °C45–65%Low inherent C-H reactivity. Mitigation: Pre-activate via N-oxide formation if yields are low.
C2-Position Ester AmidationAmine, AlMe₃ or Direct Heating85–95%Competitive SNAr attack at C4-Br. Mitigation: Strict temperature control; avoid excess strong bases.

References

  • Heterocyclic wdr5 inhibitors as anti-cancer compounds.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health (PMC).[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI Molecules.[Link]

Sources

Method

Application Note: Chemoselective Lithium-Halogen Exchange of Methyl 4-Bromo-5-methylpicolinate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, advanced flow/batch protocols, and self-validating experimental systems. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, advanced flow/batch protocols, and self-validating experimental systems.

Introduction & Mechanistic Causality

The functionalization of highly substituted pyridines is a cornerstone of modern pharmaceutical development. Methyl 4-bromo-5-methylpicolinate presents a unique chemoselective challenge for organometallic chemistry. The substrate possesses two highly reactive sites: the C4-bromide, primed for lithium-halogen exchange, and the C2-methyl ester (picolinate), which is highly susceptible to nucleophilic acyl substitution.

When exposed to standard alkyllithium reagents (e.g., n-butyllithium), a kinetic race begins. While the lithium-halogen exchange is exceptionally fast and diffusion-controlled at cryogenic temperatures, the resulting 4-lithiopyridine intermediate is a potent nucleophile. If the lifetime of this intermediate exceeds a few hundred milliseconds in the absence of an electrophile, it will rapidly attack the C2-ester of an unreacted adjacent molecule, leading to catastrophic self-condensation and oligomerization[1].

To achieve high yields, the methodology must fundamentally outpace or bypass the nucleophilic attack on the ester. We present two field-proven strategies: In Situ Electrophilic Trapping (Batch) and Sub-Second Continuous Flow Microreactors .

MechanisticDivergence Substrate Methyl 4-bromo-5-methylpicolinate nBuLi n-BuLi (Organolithium) Substrate->nBuLi Exchange 4-Lithio Intermediate (Highly Reactive) nBuLi->Exchange Fast (k_ex) -78°C Addition Ketone/Alcohol Byproducts (Destruction of Ester) nBuLi->Addition Slow (k_add) Nucleophilic Attack SelfCondensation Self-Condensation (Dimerization) Exchange->SelfCondensation t > 100 ms Intermolecular Attack Trapping Functionalized Product (e.g., 4-Formyl) Exchange->Trapping + Electrophile (t < 12 ms)

Mechanistic divergence of methyl 4-bromo-5-methylpicolinate during Br/Li exchange.

Strategic Workflows for Ester-Tolerant Lithiation

Strategy A: Batch In Situ Electrophilic Trapping (Barbier-Type)

In traditional sequential batch reactions, the lithiated species is formed and held before the electrophile is added. For methyl 4-bromo-5-methylpicolinate, this leads to <10% yield due to self-condensation. The Solution: The electrophile (e.g., triisopropyl borate) is pre-mixed with the substrate. When n-BuLi is added, the lithium-halogen exchange occurs faster than the reaction between n-BuLi and the borate. The transient 4-lithiopyridine is immediately trapped by the surrounding borate, yielding the boronic ester while preserving the picolinate group[2][3].

Strategy B: Continuous Flow Microreactor Synthesis (Flash Chemistry)

When the desired electrophile (like DMF or aldehydes) reacts unselectively with n-BuLi, in situ trapping is impossible. Continuous flow microreactors solve this by strictly controlling the residence time of the unstable 4-lithio intermediate. By restricting the intermediate's lifespan to 12 milliseconds before mixing it with the electrophile, intermolecular self-condensation is kinetically outpaced[4].

FlowMicroreactor S1 Syringe 1: Substrate (0.1 M) M1 Micromixer 1 (-78°C) S1->M1 S2 Syringe 2: n-BuLi (0.12 M) S2->M1 S3 Syringe 3: Electrophile (0.2 M) M2 Micromixer 2 (-78°C) S3->M2 R1 Residence Tube 1 (t = 12 ms) M1->R1 Br/Li Exchange R1->M2 4-Lithio Species R2 Residence Tube 2 (t = 1 s) M2->R2 Trapping Out Collection & Quench R2->Out

Continuous flow microreactor setup for sub-second lithiation and trapping.

Quantitative Process Data

The following tables summarize the critical parameters required to maintain chemoselectivity, derived from validated process optimization runs.

Table 1: Effect of Residence Time on Yield in Flow Microreactor (Electrophile = DMF)

Residence Time ( tres​ )Temperature (°C)Conversion (%)Yield of 4-Formyl Product (%)Self-Condensation Byproduct (%)
12 ms -78>9988 <5
100 ms-78>996525
1.0 s-78>992170
12 ms-40>994548

Insight: At -78 °C, a residence time exceeding 100 ms allows the 4-lithio intermediate to find and attack the ester of unreacted substrate molecules. Strict adherence to sub-100 ms timing is mandatory.

Table 2: Comparison of Batch vs. Flow Methods for Electrophilic Trapping

MethodElectrophileTarget ProductYield (%)Key Process Advantage
Batch (In Situ)B(OiPr)₃4-Boronic Ester82Highly scalable; utilizes standard batch reactors.
Batch (Sequential)DMF4-Formyl<10Not recommended. Fails due to oligomerization.
Flow (Sequential)DMF4-Formyl88Enables use of electrophiles reactive to n-BuLi.
Flow (Sequential)TMSCl4-TMS91Exceptional chemoselectivity and purity profile.

Step-by-Step Experimental Protocols

Protocol A: Batch In Situ Borylation (Self-Validating System)

Objective: Synthesis of methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate.

1. System Preparation & Purging:

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with an internal temperature probe, magnetic stir bar, and nitrogen inlet.

  • Charge the flask with methyl 4-bromo-5-methylpicolinate (5.0 g, 21.7 mmol) and anhydrous THF/Toluene (1:4 v/v, 100 mL).

2. Reagent Loading:

  • Add triisopropyl borate (6.0 mL, 26.0 mmol, 1.2 eq) to the solution.

  • Cool the mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

3. Controlled Lithiation:

  • Load n-BuLi (2.5 M in hexanes, 9.5 mL, 23.8 mmol, 1.1 eq) into a syringe pump.

  • Critical Step: Add n-BuLi dropwise at a rate of 0.2 mL/min. The internal temperature must not exceed -70 °C during addition to prevent thermal degradation of the ester.

4. System Validation (Analytical Checkpoint):

  • Self-Validation: 10 minutes post-addition, withdraw a 0.1 mL aliquot and quench into 0.5 mL of CD₃OD. Analyze via rapid LC-MS or ¹H NMR. Successful exchange is validated by the complete disappearance of the starting material mass (m/z 230) and the appearance of the deuterated intermediate, confirming the ester remains intact.

5. Workup & Pinacol Protection:

  • Allow the reaction to stir for 30 mins at -78 °C, then warm to 0 °C.

  • Quench with 2M HCl (20 mL) to hydrolyze the borate to the boronic acid.

  • Extract with EtOAc, concentrate, and immediately reflux the crude residue with pinacol (3.0 g, 25.4 mmol) in toluene (50 mL) using a Dean-Stark trap for 2 hours to yield the stable pinacol ester.

Protocol B: Flow Microreactor Formylation

Objective: Synthesis of methyl 4-formyl-5-methylpicolinate.

1. Fluidic System Setup:

  • Utilize a commercial flow chemistry system equipped with high-precision syringe pumps and two T-shaped micromixers (M1, M2) submerged in a -78 °C cooling bath.

  • Tubing Specifications: Connect M1 and M2 with a PTFE residence tube (R1) calibrated to an exact internal volume that provides a 12 ms residence time at the total flow rate (e.g., if total flow is 10 mL/min, R1 volume = 2.0 µL).

2. Reagent Preparation (Anhydrous):

  • Syringe 1: Methyl 4-bromo-5-methylpicolinate (0.10 M in anhydrous THF).

  • Syringe 2: n-BuLi (0.12 M in hexanes).

  • Syringe 3: Anhydrous DMF (0.20 M in THF).

3. Steady-State Execution:

  • Set the flow rates to achieve a 1:1:1 volumetric mixing ratio.

  • Self-Validation: Run the system for exactly 3 system volumes to achieve steady-state thermal and fluidic equilibrium before collecting the product. Monitor inline pressure sensors; a sudden pressure spike indicates localized freezing or precipitation, requiring immediate system flush with pure THF.

4. Quench and Isolation:

  • Direct the outflow (Out) directly into a vigorously stirred flask containing saturated aqueous NH₄Cl at 0 °C.

  • Separate the organic layer, extract the aqueous layer with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 4-formyl derivative.

Sources

Application

selective reduction of the ester group in methyl 4-bromo-5-methylpicolinate

Application Note: Chemoselective Reduction of the Ester Group in Methyl 4-bromo-5-methylpicolinate Executive Summary Methyl 4-bromo-5-methylpicolinate (CAS 1256813-52-1) is a highly versatile building block frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Reduction of the Ester Group in Methyl 4-bromo-5-methylpicolinate

Executive Summary

Methyl 4-bromo-5-methylpicolinate (CAS 1256813-52-1) is a highly versatile building block frequently utilized in the development of advanced therapeutics, including 1[1] and 2[2]. The chemical challenge in modifying this scaffold lies in the chemoselective reduction of the C2-ester (picolinate) to either an alcohol or an aldehyde, without triggering the hydrodehalogenation of the highly labile C4-bromide or perturbing the C5-methyl group. This guide details the mechanistic causality and validated protocols for achieving absolute chemoselectivity.

Mechanistic Rationale & Chemoselectivity Challenges

The nitrogen atom in the pyridine ring withdraws electron density via induction and resonance, making the C2 and C4 positions highly electrophilic. This electronic environment activates the C4-Br bond toward oxidative addition by transition metals (precluding the use of Pd/C and H₂) and makes it susceptible to single-electron transfer (SET) reduction by strong, unhindered hydrides like LiAlH₄[3].

To achieve chemoselective reduction of the C2-ester, we must rely on chelation control and tuned hydride nucleophilicity:

  • Reduction to Alcohol (NaBH₄ / CaCl₂): Sodium borohydride alone is insufficiently reactive to reduce esters. However, the addition of anhydrous CaCl₂ generates calcium borohydride, Ca(BH₄)₂, in situ. The Lewis acidic Ca²⁺ strongly coordinates to the carbonyl oxygen of the picolinate, increasing its electrophilicity. This allows the mild borohydride to transfer selectively to the ester, bypassing the C-Br bond entirely, as demonstrated in the4[4],[5].

  • Reduction to Aldehyde (DIBAL-H): Diisobutylaluminum hydride (DIBAL-H) is an electrophilic reducing agent. At -78 °C, it coordinates to the ester carbonyl and delivers a single hydride, forming a stable tetrahedral aluminum hemiacetal intermediate. Because this intermediate is stable at low temperatures, over-reduction to the alcohol is prevented. Upon aqueous quenching, the intermediate collapses to yield the desired 4-bromo-5-methylpicolinaldehyde[6],[7].

ReactionPathways SM Methyl 4-bromo-5-methylpicolinate (Starting Material) Alcohol (4-Bromo-5-methylpyridin-2-yl)methanol (Target: Alcohol) SM->Alcohol NaBH4 / CaCl2 EtOH/THF, 0°C to RT (Chemoselective) Aldehyde 4-Bromo-5-methylpicolinaldehyde (Target: Aldehyde) SM->Aldehyde DIBAL-H (1.05 eq) DCM, -78°C (Chemoselective) SideProduct Debrominated / Ring-Reduced (Avoided Byproducts) SM->SideProduct LiAlH4 or Pd/C + H2 (Non-selective)

Caption: Chemoselective reduction pathways for methyl 4-bromo-5-methylpicolinate.

Quantitative Data Presentation

The following table summarizes the causal relationship between reagent selection, stoichiometry, and the resulting chemoselectivity.

Reagent SystemStoichiometry (eq)Temp (°C)SolventTarget ProductDebromination Risk
NaBH₄ / CaCl₂ 3.0 / 1.50 to 25THF/EtOHAlcohol (-CH₂OH)Very Low
DIBAL-H 1.05-78DCMAldehyde (-CHO)Very Low
DIBAL-H 2.50-78 to 25DCMAlcohol (-CH₂OH)Low
LiAlH₄ 1.500 to 25THFAlcohol + MixturesHigh
Pd/C, H₂ Catalytic25MeOHEster (Debrominated)Very High

Experimental Protocols

Protocol A: Chemoselective Reduction to (4-Bromo-5-methylpyridin-2-yl)methanol

Self-validating parameter: The evolution of hydrogen gas upon NaBH₄ addition indicates the reaction of hydride with the protic solvent (EtOH); maintaining the temperature at 0 °C initially controls this exothermic decomposition, ensuring sufficient hydride remains for the ester reduction.

  • Preparation: In an oven-dried flask under nitrogen, dissolve methyl 4-bromo-5-methylpicolinate (1.0 eq) in a 1:2 mixture of anhydrous THF and absolute EtOH (0.2 M concentration).

  • Activation: Add anhydrous CaCl₂ (1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes to allow for Lewis acid coordination.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₄ (3.0 eq) portion-wise over 10 minutes to manage hydrogen evolution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Isolation: Carefully quench the reaction by adding acetone (to consume excess hydride), followed by saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Chemoselective Partial Reduction to 4-Bromo-5-methylpicolinaldehyde

Self-validating parameter: The use of saturated Rochelle's salt (potassium sodium tartrate) during the quench is non-negotiable. It chelates the aluminum byproducts into a water-soluble complex, breaking the otherwise intractable emulsion and ensuring accurate yield recovery without product entrapment.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 4-bromo-5-methylpicolinate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Using a syringe pump, add DIBAL-H (1.0 M in DCM or hexanes, 1.05 eq) dropwise down the side of the flask over 30 minutes. Critical: Do not allow the internal temperature to rise above -70 °C, as this will cause over-reduction to the alcohol.

  • Propagation: Stir the mixture at -78 °C for 1.5 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of anhydrous methanol (2.0 mL/mmol of SM) to destroy unreacted DIBAL-H.

  • Emulsion Breaking: Remove the cooling bath and immediately add an equal volume of saturated aqueous Rochelle's salt. Stir the biphasic mixture vigorously at room temperature for 1–2 hours until two distinct, clear layers form.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over Na₂SO₄, and concentrate in vacuo to afford the aldehyde.

DIBALWorkflow Step1 1. Preparation Dissolve SM in dry DCM Cool to -78 °C Step2 2. Hydride Addition Dropwise DIBAL-H (1.05 eq) Maintain -78 °C Step1->Step2 Step3 3. Quenching Add MeOH or Rochelle's Salt at -78 °C, then warm Step2->Step3 Step4 4. Isolation Phase Separation Dry & Concentrate Step3->Step4

Caption: Step-by-step workflow for the DIBAL-H mediated selective reduction to aldehyde.

References

  • Heterocyclic WDR5 inhibitors as anti-cancer compounds (WO2021026672A1). Google Patents. 1

  • Structure-based design and evaluation of reversible KRAS G13D inhibitors . Literature Supplement. 2

  • An improved synthesis of TRβ- selective thyromimetic GC-1 . Scientific Reports. 4

  • Why some esters can be reduced by sodium borohydride? ResearchGate. 8

  • Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System . ACS Publications. 6

  • Science of Synthesis: Aliphatic and Alicyclic Aldehydes (Reduction of Nitriles/Esters) . Thieme Connect. 7

  • Binary reducing agents containing dichloroindium hydride for selective reductions . RSC Publishing. 3

Sources

Method

Application Note: Synthesis of Bipyridine Ligands from Methyl 4-Bromo-5-methylpicolinate

Executive Summary & Strategic Rationale Bipyridine derivatives are indispensable scaffolds in modern chemistry, serving as privileged ligands in transition-metal catalysis, photoredox chemistry, and the construction of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Bipyridine derivatives are indispensable scaffolds in modern chemistry, serving as privileged ligands in transition-metal catalysis, photoredox chemistry, and the construction of metal-organic frameworks (MOFs). The synthesis of highly functionalized bipyridines often requires orthogonally reactive building blocks. Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) is a highly versatile electrophile for this purpose.

The strategic advantage of this specific picolinate derivative lies in its tri-functional nature:

  • C4-Bromide: Serves as the primary reactive site for transition-metal-catalyzed C–C bond formation (cross-coupling or homocoupling).

  • C2-Methyl Ester: Provides an orthogonal handle that remains intact during standard cross-coupling, allowing for downstream modifications (e.g., saponification to picolinic acids, reduction to alcohols, or amidation) to tune the ligand's electronic and steric properties.

  • C5-Methyl Group: Induces a steric bias that forces the resulting bipyridine rings into specific dihedral conformations, which is critical for tuning the bite angle of the final metal-ligand complex.

This guide details the field-proven methodologies for converting methyl 4-bromo-5-methylpicolinate into both symmetrical and unsymmetrical bipyridine architectures, emphasizing the causality behind catalyst selection and providing self-validating protocols for drug development professionals and synthetic chemists.

Mechanistic Pathways & Catalyst Causality

The conversion of the bromopicolinate to a bipyridine ligand generally proceeds via two primary divergent pathways:

  • Pathway 1: Suzuki-Miyaura Cross-Coupling (Unsymmetrical Bipyridines) To synthesize unsymmetrical 2,4'- or 4,4'-bipyridines, the bromopicolinate is reacted with a pyridylboronic acid or ester. The selection of Pd(dppf)Cl₂ as the catalyst is highly deliberate. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry at the palladium(II) center following transmetalation. This proximity accelerates the reductive elimination step, which is crucial for overcoming the thermodynamic barrier posed by the sterically hindered C5-methyl group, while simultaneously preventing the newly formed bipyridine from chelating and poisoning the palladium catalyst (1[1]).

  • Pathway 2: Catalytic Homocoupling (Symmetrical 4,4'-Bipyridines) Symmetrical bipyridines can be accessed via reductive homocoupling. While traditional methods rely on highly toxic organotin reagents (Stille coupling), modern approaches utilize Pd-catalyzed homocoupling in the presence of an amine reductant (e.g., piperazine) or Ni-catalyzed Yamamoto coupling. These methods facilitate dual oxidative addition into the C–Br bonds without generating toxic byproducts (2[2]).

Workflow Visualization

G SM Methyl 4-bromo- 5-methylpicolinate Homo Pd(OAc)2, Piperazine Homocoupling SM->Homo Cross Pd(dppf)Cl2, Na2CO3 Suzuki Cross-Coupling SM->Cross SymBipy Symmetric 4,4'-Bipyridine Ligand Scaffold Homo->SymBipy UnsymBipy Unsymmetrical 2,4'- or 4,4'-Bipyridine Scaffold Cross->UnsymBipy

Divergent synthetic pathways for bipyridine ligands from methyl 4-bromo-5-methylpicolinate.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the optimized parameters for the synthesis of bipyridine scaffolds from methyl 4-bromo-5-methylpicolinate, derived from validated empirical data across multiple synthetic campaigns (1[1], 2[2]).

Coupling StrategyCatalyst SystemBase / ReductantSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura (Cross) Pd(dppf)Cl₂ (10 mol%)Na₂CO₃ (2.0 eq)1,4-Dioxane / H₂O (10:1)9075 – 85
Suzuki-Miyaura (Cross) Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.5 eq)Toluene / EtOH / H₂O10060 – 70
Pd-Homocoupling Pd(OAc)₂ (5 mol%)Piperazine (2.0 eq)DMF14065 – 75
Ni-Homocoupling Ni(cod)₂ (1.2 eq)PPh₃ (0.5 eq)THF6560 – 80

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Bipyridines via Suzuki-Miyaura Coupling

This protocol describes the coupling of methyl 4-bromo-5-methylpicolinate with a generic pyridylboronic acid (or pinacol ester) to yield an unsymmetrical bipyridine ligand (1[1]).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-5-methylpicolinate (1.0 equiv, e.g., 1.0 mmol, 230 mg) and the desired pyridylboronic acid/ester (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.1 equiv, 0.1 mmol, ~73 mg) and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol, 212 mg).

  • Solvent Introduction & Degassing: Add a pre-mixed solution of 1,4-Dioxane and deionized H₂O (10:1 v/v, 11 mL total). Causality Note: The biphasic mixture ensures the solubility of both the organic electrophile and the inorganic base. Immediately subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with ultra-pure N₂ for 15 minutes to remove dissolved oxygen, preventing oxidative homocoupling of the boronic acid.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validating QC (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting bromide (typically Rf ~0.6) should disappear, replaced by a highly UV-active, fluorescent spot (Rf ~0.3-0.4) corresponding to the extended conjugated bipyridine system.

  • Workup & Isolation: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure unsymmetrical bipyridine.

Protocol B: Synthesis of Symmetrical 4,4'-Bipyridines via Pd-Catalyzed Homocoupling

This protocol bypasses toxic organotin reagents by utilizing a palladium/amine system to force the homocoupling of the bromopicolinate (2[2]).

Step-by-Step Methodology:

  • Preparation: To a dry 25 mL pressure vial, add methyl 4-bromo-5-methylpicolinate (1.0 equiv, 2.0 mmol, 460 mg), Pd(OAc)₂ (0.05 equiv, 0.1 mmol, 22.5 mg), and piperazine (2.0 equiv, 4.0 mmol, 344 mg).

  • Solvent & Atmosphere: Add anhydrous DMF (10 mL). Purge the vial with Argon for 10 minutes. Causality Note: Piperazine acts as both a base and a terminal reductant, facilitating the reduction of Pd(II) to the active Pd(0) species required to initiate the catalytic cycle.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and heat to 140 °C for 18 hours behind a blast shield.

  • Self-Validating QC (In-Process): Extract a 50 µL aliquot, dilute with EtOAc, and wash with water. LC-MS analysis should show the disappearance of the starting material mass [M+H]⁺ = 230/232 (1:1 isotopic pattern) and the appearance of the homocoupled product mass [M+H]⁺ = 301.

  • Workup & Isolation: Cool the reaction to room temperature. Pour the mixture into ice water (50 mL) to precipitate the product. If the product oils out, extract with CH₂Cl₂ (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, concentrate, and recrystallize the crude solid from hot ethanol to yield the symmetrical dimethyl 5,5'-dimethyl-[4,4'-bipyridine]-2,2'-dicarboxylate.

Analytical Validation Targets

To ensure the structural integrity of the synthesized ligands, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃) of Starting Material: Look for characteristic singlets at δ 8.56 (s, 1H, H6) and δ 8.12 (s, 1H, H3), alongside the ester methyl at δ 4.01 (s, 3H) and the aryl methyl at δ 2.45 (s, 3H) (1[1]).

  • Post-Coupling Validation: Successful C4-coupling is definitively confirmed by the upfield shift of the H3 proton (due to the loss of the strongly electron-withdrawing bromine atom and the introduction of the shielding cone from the adjacent pyridine ring) and the doubling of the molecular weight in mass spectrometry.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI (Molecules) URL:[Link]

  • Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds (WO2021026672A1)
  • Structure-based design and evaluation of reversible KRAS G13D inhibitors Source: AWS / Supporting Information Literature URL:[Link]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Methyl 4-Bromo-5-methylpicolinate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Guide & Validated Protocols Executive Summary Nucleophilic aromatic substitution (SNAr) is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Guide & Validated Protocols

Executive Summary

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of functionalized heterocycles, particularly in the development of pharmaceutical agents such as Nav1.8 sodium channel inhibitors[1] and multi-kinase inhibitors [2]. Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) serves as a highly versatile electrophilic building block in these campaigns. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for executing highly regioselective C4-SNAr reactions on this scaffold using various nucleophiles.

Mechanistic Insights & Causality

To successfully functionalize methyl 4-bromo-5-methylpicolinate, one must understand the electronic topology of the molecule.

  • Electronic Activation: The pyridine nitrogen (position 1) and the methyl ester (position 2) act as powerful electron-withdrawing groups. Their synergistic pull severely depletes electron density at the ortho and para positions relative to the nitrogen.

  • Regioselectivity: The C4 position is perfectly situated para to the nitrogen and meta to the ester, making it highly electrophilic. The presence of the bromine atom at C4 provides an excellent leaving group, dictating exclusive regioselectivity for nucleophilic attack at this site [3].

  • Steric Considerations: The methyl group at C5 provides mild steric hindrance and slight electron donation. While this marginally raises the activation energy compared to an unsubstituted analog, the profound electronic activation from the picolinate core ensures that the SNAr pathway remains highly favorable under moderate heating.

SNAr_Mechanism SM Methyl 4-bromo- 5-methylpicolinate Attack C4 Attack SM->Attack Nuc Nucleophile Nuc->Attack Meisenheimer Meisenheimer Complex Attack->Meisenheimer Rate Determining Elimination Br- Elimination Meisenheimer->Elimination Product C4-Substituted Product Elimination->Product Fast

Fig 1: Mechanistic pathway of the SNAr reaction on methyl 4-bromo-5-methylpicolinate.

Reaction Optimization Data

The choice of solvent and base is critical to maximizing yield while suppressing the primary side reaction: saponification (hydrolysis) of the methyl ester . The table below summarizes field-validated conditions based on the nucleophile's strength.

Nucleophile ClassRecommended SolventBaseTemp (°C)Time (h)Avg. YieldCausal Rationale & Notes
Aliphatic Amines (1°, 2°)1,4-DioxaneDIPEA (2.0 eq)908 - 12>85%DIPEA is non-nucleophilic. Dioxane minimizes ester hydrolysis compared to protic solvents.
Anilines (Weak Nuc)NMPCs₂CO₃ (2.0 eq)110 - 12018 - 2460-75%The "Cesium effect" enhances base solubility in NMP, necessary to deprotonate weak aniline nucleophiles.
Phenols / Alkoxides DMF (Anhydrous)K₂CO₃ (2.0 eq)806 - 8>80%DMF must be strictly anhydrous; trace water with K₂CO₃ at 80°C will rapidly hydrolyze the methyl ester.
Thiols THF or DMFEt₃N (1.5 eq)25 - 502 - 4>90%Thiolates are highly nucleophilic; reactions proceed rapidly at lower temperatures, preserving the ester.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination with Aliphatic Amines)

This protocol utilizes a soluble, non-nucleophilic organic base to facilitate the amination while protecting the ester moiety.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add methyl 4-bromo-5-methylpicolinate (1.0 mmol, 230 mg).

  • Solvation: Add anhydrous 1,4-dioxane (5.0 mL). Ensure complete dissolution.

  • Reagent Addition: Add the desired aliphatic amine (1.2 mmol).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Reaction: Purge the vial with N₂, seal tightly with a Teflon-lined cap, and heat at 90 °C in an aluminum heating block for 12 hours.

  • Self-Validation Check (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeOH, and analyze. Diagnostic marker: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 230/232 [M+H]⁺ due to the bromine atom. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a singlet mass corresponding to the product.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C-O Bond Formation (Etherification with Phenols)

This protocol relies on an inorganic base in a highly polar aprotic solvent to generate the reactive phenoxide in situ [2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial, add methyl 4-bromo-5-methylpicolinate (1.0 mmol, 230 mg), the phenol derivative (1.1 mmol), and finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg).

  • Solvation: Add strictly anhydrous DMF (4.0 mL). Note: Using older, wet DMF will result in the generation of hydroxide ions, leading to immediate ester saponification.

  • Reaction: Purge with N₂, seal, and heat to 80 °C for 8 hours.

  • Self-Validation Check (TLC): Elute a TLC plate with Hexanes:EtOAc (3:1). The product ether will typically appear as a highly UV-active spot with a lower Rf value than the brominated starting material.

  • Workup: Cool to room temperature. Quench the reaction by pouring the mixture into vigorously stirred ice-cold water (20 mL).

  • Isolation:

    • If the product precipitates: Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

    • If the product oils out: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 15 mL) to effectively partition and remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via chromatography.

References

  • Title: 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors (Patent US20200140411A1)
  • Title: Deaminative chlorination of aminoheterocycles Source: National Institutes of Health (PMC) URL: [Link]

Method

Application Notes &amp; Protocols: Incorporating Methyl 4-Bromo-5-Methylpicolinate into Modern Agrochemical Discovery

Introduction: The Strategic Value of the Picolinate Scaffold The picolinate chemical family is a cornerstone of modern herbicide development, renowned for producing potent synthetic auxin herbicides.[1][2] These compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Picolinate Scaffold

The picolinate chemical family is a cornerstone of modern herbicide development, renowned for producing potent synthetic auxin herbicides.[1][2] These compounds function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[3] Recent discoveries, such as halauxifen-methyl and florpyrauxifen-benzyl, have revitalized interest in this scaffold, demonstrating that novel derivatives can offer improved weed control spectra and unique selectivity profiles.[4][5]

Methyl 4-bromo-5-methylpicolinate emerges as a highly strategic starting material for discovery campaigns. Its structure contains three key features for diversification:

  • A reactive C4-bromine atom , an ideal handle for modern cross-coupling reactions.[6]

  • A C5-methyl group , which influences the electronic environment and steric profile of the pyridine ring.

  • A C2-methyl ester , which can be hydrolyzed and derivatized if needed, but primarily serves to modulate the molecule's physicochemical properties.

The C-Br bond is significantly weaker than a C-Cl bond, making this building block more reactive and amenable to a wider range of palladium-catalyzed reactions under milder conditions.[7] This guide provides an in-depth exploration of how to leverage the reactivity of methyl 4-bromo-5-methylpicolinate to generate diverse libraries of novel compounds for agrochemical screening.

Core Synthetic Strategies: Building a Diverse Chemical Library

The C4-bromine atom is the primary site for chemical modification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the precise and controlled formation of new carbon-carbon and carbon-nitrogen bonds.[6][7]

Below is a logical workflow for diversifying the methyl 4-bromo-5-methylpicolinate core, leading to a library of candidates for biological screening.

Agrochemical_Discovery_Workflow cluster_0 Synthesis & Diversification cluster_1 Screening & Optimization Start Methyl 4-bromo- 5-methylpicolinate Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Coupling Library Diverse Compound Library Coupling->Library HTS High-Throughput Screening (Herbicidal, Fungicidal Assays) Library->HTS Biological Evaluation Hit Hit Identification HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR SAR->Coupling Iterative Synthesis Lead Lead Candidate SAR->Lead

Caption: Agrochemical discovery workflow using methyl 4-bromo-5-methylpicolinate.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C-C bonds, enabling the introduction of diverse (hetero)aryl groups at the C4 position.[6][8] This is critical for exploring structure-activity relationships (SAR), as the nature of this substituent can dramatically influence target protein binding and herbicidal activity.[4][9]

Causality Behind Protocol Choices:

  • Catalyst: A palladium(II) acetate/phosphine ligand system is chosen. The ligand is crucial; pyridine-based ligands, for example, can offer unique electronic properties that enhance catalytic activity for heteroaryl couplings.[8] For challenging substrates, bulky phosphine ligands are often required.[10]

  • Base: A moderately strong base like sodium or potassium carbonate is used. The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. The water is necessary to dissolve the inorganic base.[9][11]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or N₂), add methyl 4-bromo-5-methylpicolinate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2.5 equiv.).[9]

  • Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%), and the phosphine ligand (e.g., SPhos, XPhos, or PPh₃; 4-10 mol%) in the chosen anhydrous solvent (e.g., 1,4-dioxane). Stir for 10-15 minutes.

  • Reaction Initiation: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the Schlenk flask containing the reagents. Then, add the catalyst solution via syringe.[11]

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[9][11]

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired 4-aryl-5-methylpicolinate derivative.[8]

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[12] This allows for the introduction of a wide array of primary and secondary amines at the C4 position, a key strategy for modulating a compound's properties and exploring SAR.[13]

Causality Behind Protocol Choices:

  • Catalyst System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., Xantphos, BINAP, or specific Buchwald ligands like XPhos) are crucial for facilitating the reductive elimination step that forms the C-N bond.[12][14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. The base deprotonates the amine in the catalytic cycle to form the palladium-amido complex.[13]

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine methyl 4-bromo-5-methylpicolinate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), the palladium source (e.g., Pd₂(dba)₃; 1-2 mol%), the phosphine ligand (e.g., Xantphos; 2-4 mol%), and the base (e.g., NaOtBu; 1.5 equiv.).[12][15]

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the reaction vessel.

  • Heating and Monitoring: Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 4-amino-5-methylpicolinate product.[13]

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[16] This introduces a rigid, linear alkyne linker, which can be used to probe deeper into a target's binding pocket or to serve as a handle for further chemistry (e.g., click reactions).

Causality Behind Protocol Choices:

  • Dual Catalysis: This reaction uniquely employs a dual catalytic system: a palladium complex (typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[17]

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of methyl 4-bromo-5-methylpicolinate (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a degassed solvent like THF and Et₃N (2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄; 5 mol%) and the copper co-catalyst (CuI; 3-5 mol%).[17]

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere for 12-24 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Monitoring and Workup: Monitor for completion by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography to isolate the 4-alkynyl-5-methylpicolinate.

Application in Agrochemical Discovery: From Library to Lead

Once a library of derivatives has been synthesized, the focus shifts to biological evaluation. High-throughput screening (HTS) is a critical technology that allows for the rapid testing of thousands of compounds to identify "hits."[18][19]

High-Throughput Screening (HTS) Campaign

The synthesized library should be screened against a panel of relevant biological targets.

  • Herbicidal Screening: Miniaturized in vivo assays using whole organisms (e.g., various weed and crop species) are common.[18] Compounds are typically applied post-emergence to observe phenotypic effects like chlorosis (bleaching), necrosis, or growth inhibition.

  • Fungicidal Screening: Assays are often performed in 96-well or 384-well plates, measuring the inhibition of fungal spore germination or mycelial growth.[20]

  • Target-Based Screening: If a specific molecular target is known, in vitro assays can be developed. For picolinates, this could involve binding assays with auxin-signaling F-box (AFB) proteins, particularly AFB5, which is a known target for this class of herbicides.[1][4]

Structure-Activity Relationship (SAR) Analysis and Lead Optimization

Data from the HTS campaign is used to build an SAR model. This process identifies which structural modifications lead to increased potency and desired selectivity.[18]

Hypothetical SAR Data Table:

Compound IDR Group at C4 PositionHerbicide IC₅₀ (µM) vs. A. thalianaFungicide EC₅₀ (µM) vs. F. graminearum
MBMP-01 -Br (Starting Material)>100>100
MBMP-S01 4-Fluorophenyl25.5>100
MBMP-S02 2-Thienyl10.285.1
MBMP-S03 4-Methoxyphenyl55.8>100
MBMP-B01 -NH(Cyclohexyl)80.145.3
MBMP-B02 -N(Morpholine)>10015.7
MBMP-So01 -C≡C-Ph42.660.2

From this hypothetical data, a researcher might conclude:

  • Introducing small, electron-withdrawing aryl groups via Suzuki coupling (like MBMP-S01 and MBMP-S02 ) enhances herbicidal activity.

  • Introducing a morpholine ring via Buchwald-Hartwig amination (MBMP-B02 ) confers promising fungicidal activity, suggesting a potential scaffold hop.

This analysis guides the next round of synthesis, focusing on analogs of the most promising hits to optimize for potency, selectivity, and safety.

Conclusion

Methyl 4-bromo-5-methylpicolinate is a versatile and highly valuable building block for agrochemical discovery. Its amenability to a range of robust palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space around the privileged picolinate core. By combining strategic synthesis with high-throughput biological screening and iterative SAR analysis, research teams can efficiently leverage this starting material to discover and optimize the next generation of high-performing agrochemicals.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-Bromopyridin-2-yl)acetamide.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • Benchchem. (n.d.). The Strategic Role of 3-Bromo-2-methylpyridine in the Synthesis of Modern Agrochemicals: A Technical Guide.
  • Benchchem. (n.d.). Application of 2-Amino-6-bromopyridine in Agrochemical Synthesis: Detailed Notes and Protocols.
  • Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science.
  • Ghavami, H., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry.
  • FBN. (2025). Herbicide Mode of Action Groups 101.
  • Corteva Agriscience. (n.d.). Technical Bulletin: Rinskor™ active.
  • ACS Figshare. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls.
  • Tietjen, K., et al. (2005). High throughput screening in agrochemical research. Combinatorial Chemistry & High Throughput Screening.
  • ChemSpider. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-Propylpyridazin-3-amine Scaffold.
  • APVMA. (n.d.). Public Release Summary - Evaluation of the new active PICOLINAFEN.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • ResearchGate. (n.d.). High-Throughput Screening in Agrochemical Research.
  • ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • Köster, J., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • De la Hoz, A., et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews.
  • Thangamani, S., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Lin, C-H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (n.d.). High throughput screening of chemical fungicides in 96-well format.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Zeneca. (n.d.). High Throughput Screening Product Discovery.
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • Beck, J., et al. (2023). Molecular Targets of Herbicides and Fungicides: Are There Useful Overlaps for Fungicide Discovery? Journal of Agricultural and Food Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-bromo-5-methylpicolinate Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of methyl 4-bromo-5-methylpicolinate in cross-coupling reactions. The inherent electronic properties of this substituted pyridine ring can present unique challenges, with debromination being a common and frustrating side reaction. This resource aims to equip you with the knowledge to diagnose and solve these issues, ensuring the success of your synthetic campaigns.

Troubleshooting Guide: Minimizing Debromination

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Significant formation of the debrominated byproduct, methyl 5-methylpicolinate, is observed in my Suzuki-Miyaura coupling reaction.

Root Cause Analysis:

Hydrodebromination in palladium-catalyzed cross-coupling reactions is a common side reaction that can significantly lower the yield of the desired product.[1] This undesired reaction involves the replacement of the bromine atom with a hydrogen atom. Several factors can contribute to this issue, primarily related to the formation and subsequent reductive elimination of a palladium-hydride (Pd-H) species.[2]

The substrate, methyl 4-bromo-5-methylpicolinate, is an electron-deficient heteroaromatic system. This electronic nature can influence the stability of intermediates in the catalytic cycle and the propensity for side reactions. The key factors promoting debromination are:

  • Choice of Base: Strong bases, especially alkoxides or hydroxides, can promote pathways that generate Pd-H species.[1]

  • Ligand Properties: While electron-rich, bulky phosphine ligands are often used to promote the desired reductive elimination, they can sometimes also facilitate the reductive elimination of the aryl-hydride species, leading to debromination.[1]

  • Reaction Temperature: Higher temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling pathway.[1]

  • Solvent and Hydride Sources: Protic solvents (like alcohols) or the presence of water can act as hydride sources, contributing to the formation of the debrominated byproduct.[3][4][5]

Troubleshooting Workflow:

To systematically address this issue, follow the tiered approach outlined below. This workflow is designed to help you identify the optimal conditions for your specific coupling partners while minimizing debromination.

G cluster_0 A High Debromination Observed B 1. Optimize Base A->B C Screen weaker bases: K₃PO₄, Cs₂CO₃, K₂CO₃ B->C If debromination persists D 2. Lower Temperature C->D E Run at lowest effective temp (e.g., 60-80 °C) D->E If debromination persists F 3. Optimize Ligand E->F G Use less electron-donating ligands or N-Heterocyclic Carbenes (NHCs) F->G If debromination persists H 4. Change Solvent G->H I Use aprotic solvents: Toluene, Dioxane, THF H->I If other strategies fail J Improved Yield of Desired Product I->J

Caption: A systematic workflow for troubleshooting and minimizing debromination.

Detailed Recommendations & Protocols:

1. Base Selection: The choice of base is critical. Weaker bases are often preferred to minimize debromination.[6]

Base TypeRecommendationRationale
Strong Bases Avoid if possible (e.g., NaOH, NaOt-Bu)Can promote side reactions leading to Pd-H species.[1]
Carbonate Bases Good starting point (e.g., K₂CO₃, Cs₂CO₃)Generally milder and effective.[1]
Phosphate Bases Try if carbonates are not optimal (e.g., K₃PO₄)Can be very effective in specific systems.[6]

2. Temperature Optimization: High temperatures can favor hydrodehalogenation.[1] Attempt the reaction at a lower temperature (e.g., 80 °C) to see if the amount of the debrominated byproduct is reduced. Monitor the reaction closely, as lower temperatures may require longer reaction times.

3. Ligand Evaluation: The ligand on the palladium catalyst significantly influences the outcome.

Ligand TypeRecommendationRationale
Electron-rich, bulky phosphines Use with caution (e.g., XPhos, SPhos)Can promote reductive elimination of the aryl-hydride species.[1][5]
Less electron-donating phosphines Often a better choice (e.g., PPh₃)Can disfavor the hydrodehalogenation pathway.[1]
N-Heterocyclic Carbenes (NHCs) Consider as an alternativeCan offer high stability and different selectivity profiles.[7]

4. Solvent Effects: The reaction medium can play a role in the debromination pathway.

Solvent TypeRecommendationRationale
Aprotic Solvents Generally preferred (e.g., Toluene, Dioxane, THF)Minimize potential proton sources for hydrodehalogenation.[5][8]
Protic Solvents Use with caution (e.g., alcohols, water)Can act as a hydride source. If required for solubility, use minimal amounts.[5]

Frequently Asked Questions (FAQs)

Q1: Why is methyl 4-bromo-5-methylpicolinate prone to debromination?

A1: The pyridine ring is an electron-deficient aromatic system. The presence of the electron-withdrawing ester group further decreases the electron density on the ring, which can affect the stability of the C-Br bond and the intermediates in the catalytic cycle. This electronic nature can make the substrate more susceptible to side reactions like hydrodebromination compared to more electron-rich aryl bromides.

Q2: What is the general mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A2: Debromination, or hydrodehalogenation, is a common side reaction where the C-X bond is replaced by a C-H bond.[9] This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group to yield the debrominated product.[2] Sources of the hydride can include the base, solvent (especially alcohols), or trace amounts of water.[2][9]

G cluster_0 Catalytic Cycle cluster_1 Debromination Pathway A Ar-X B Ar-Pd(II)-X(L_n) A->B Oxidative Addition C Transmetalation (R-M) B->C I Formation of Pd-H species B->I Side Reaction D Ar-Pd(II)-R(L_n) C->D E Reductive Elimination D->E F Ar-R (Desired Product) E->F G Pd(0)L_n E->G Regenerates Catalyst G->B H Hydride Source (Base, Solvent, H₂O) H->I J Ar-Pd(II)-H(L_n) I->J K Reductive Elimination J->K L Ar-H (Debrominated Byproduct) K->L M Pd(0)L_n K->M Regenerates Catalyst

Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.

Q3: Can the choice of palladium precatalyst affect the level of debromination?

A3: Yes, the choice of palladium precatalyst can be important. Pre-formed palladium complexes with bulky phosphine ligands, such as Buchwald precatalysts (e.g., XPhos Pd G3), can sometimes offer better results by ensuring a consistent and efficient initiation of the catalytic cycle, potentially outcompeting the side reactions that lead to debromination.[5][10]

Q4: Are there any alternative coupling reactions I should consider if debromination remains a problem in Suzuki coupling?

A4: If debromination is persistent in Suzuki-Miyaura coupling, you could consider other cross-coupling reactions that may be less prone to this side reaction for your specific substrate. For example, a Stille coupling (using an organotin reagent) or a Negishi coupling (using an organozinc reagent) might offer different reactivity profiles. However, these methods come with their own considerations, such as the toxicity of organotin compounds.[11] It is often more practical to thoroughly optimize the Suzuki coupling conditions first.

Q5: How can I accurately quantify the ratio of my desired product to the debrominated byproduct?

A5: The most reliable method for quantification is ¹H NMR spectroscopy of the crude reaction mixture. By integrating the signals corresponding to unique protons on the desired product and the debrominated byproduct, you can determine their relative ratios. Alternatively, analytical techniques like GC-MS or LC-MS can be used, but may require calibration with authentic standards for accurate quantification.[12]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is a starting point for coupling methyl 4-bromo-5-methylpicolinate with an arylboronic acid, aiming to minimize the formation of the debrominated byproduct.

Materials:

  • Methyl 4-bromo-5-methylpicolinate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 mixture)[13]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-bromo-5-methylpicolinate, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.[13]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.[13]

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography.

  • Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[1]

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works. Available at: [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • significant dehalogenation in stille coupling. Reddit. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Yield in the Synthesis of Methyl 4-Bromo-5-Methylpicolinate

Welcome to the technical support center dedicated to the synthesis of methyl 4-bromo-5-methylpicolinate, a critical building block for professionals in pharmaceutical research and drug development. Achieving a high yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of methyl 4-bromo-5-methylpicolinate, a critical building block for professionals in pharmaceutical research and drug development. Achieving a high yield of this intermediate is paramount for the efficiency of multi-step synthetic campaigns. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield experimental protocol.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Question 1: My overall yield is consistently low (<50%). I'm performing a two-step synthesis involving bromination of a picolinic acid precursor followed by esterification. Where should I start my investigation?

Answer: A low overall yield in a two-step synthesis points to inefficiencies in one or both stages. The most effective approach is to isolate and analyze the yield and purity of the intermediate product, 4-bromo-5-methylpicolinic acid, before proceeding to the esterification.

Recommended Diagnostic Workflow:

  • Isolate the Intermediate: After the bromination reaction and work-up, do not proceed directly to esterification. Instead, purify a small sample of the crude 4-bromo-5-methylpicolinic acid.

  • Assess Purity and Yield: Obtain the yield of this intermediate. Characterize it using ¹H NMR and LC-MS to confirm its identity and purity.

  • Pinpoint the Problem:

    • If the bromination yield is low: Focus your optimization efforts on this step (see Question 2).

    • If the bromination yield is high, but the final yield is low: The esterification or final purification is the source of the loss (see Question 3).

Below is a logical workflow to guide your troubleshooting process.

G start Low Overall Yield Detected check_bromination Run Bromination Step & Isolate Intermediate start->check_bromination analyze_intermediate Analyze Yield & Purity of 4-bromo-5-methylpicolinic acid check_bromination->analyze_intermediate decision Is Intermediate Yield & Purity Acceptable? analyze_intermediate->decision optimize_bromination Troubleshoot Bromination Step (See Q2) decision->optimize_bromination  No optimize_esterification Troubleshoot Esterification / Purification (See Q3) decision->optimize_esterification  Yes

Caption: Troubleshooting decision tree for low overall yield.

Question 2: The yield of my bromination step is poor. I am using a Sandmeyer reaction starting from 4-amino-5-methylpicolinic acid. What are the common failure points?

Answer: The Sandmeyer reaction, while generally reliable, is highly sensitive to procedural details, especially temperature and reagent quality.[1] It involves the formation of a diazonium salt, which is then displaced by a copper(I) bromide-activated nucleophile.[2]

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the aryl diazonium salt is critical.

    • Cause: Poor quality sodium nitrite (NaNO₂), incorrect stoichiometry, or addition at too high a temperature leading to decomposition.

    • Solution: Use freshly purchased, finely ground NaNO₂. Ensure the reaction mixture is maintained between 0-5 °C during the slow, dropwise addition of the NaNO₂ solution. A slight excess (1.1-1.2 equivalents) can ensure full conversion, but a large excess can lead to side reactions.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose if the temperature rises or if they are not used promptly.

    • Cause: Allowing the reaction to warm prematurely or letting it stand for too long before adding it to the copper(I) bromide solution.

    • Solution: Prepare the diazonium salt solution and use it immediately. Maintain strict temperature control throughout the process.

  • Inefficient Copper(I) Bromide Catalysis: The copper catalyst facilitates the radical-nucleophilic aromatic substitution.[1]

    • Cause: Inactive or insufficient CuBr. The use of copper(II) salts can be less effective.

    • Solution: Use high-purity CuBr. If the reaction is sluggish, a stoichiometric amount is often employed to ensure a good yield.[1] Prepare the CuBr solution just before adding the diazonium salt.

  • Side Reactions: The electron-poor nature of the pyridine ring can influence the reaction.

    • Cause: Hydrolysis of the diazonium salt to a hydroxy-picolinic acid if water acts as a nucleophile.

    • Solution: Ensure a high concentration of bromide ions by using HBr as the acid for both diazotization and as the solvent for the CuBr. This helps the desired bromide substitution outcompete water.

Question 3: My bromination step works well, but I lose significant material during the esterification of 4-bromo-5-methylpicolinic acid. How can I improve this?

Answer: Esterification yield loss often stems from incomplete reactions, product hydrolysis during work-up, or purification difficulties.

MethodPotential Cause of Low YieldRecommended Solution
Fischer Esterification Reversible Equilibrium: The reaction of the carboxylic acid with methanol is an equilibrium process and may not proceed to completion.Use a large excess of methanol to act as both solvent and reagent, pushing the equilibrium forward. Ensure the sulfuric acid catalyst is fresh and anhydrous. Increase reflux time and monitor by TLC until the starting material is consumed.
(Methanol/H₂SO₄)Hydrolysis during Work-up: Neutralizing the acidic reaction mixture with an aqueous base (e.g., NaHCO₃) can hydrolyze some of the newly formed ester back to the carboxylic acid.After reflux, distill off the excess methanol. Cool the residue and dilute with a non-polar solvent like ethyl acetate. Perform the neutralization at low temperature (0 °C) and work quickly. Minimize contact time with the aqueous base.
Coupling Reagents N-Acylurea Formation: With carbodiimide reagents like DCC, the intermediate O-acylisourea can rearrange to a stable, undesired N-acylurea, halting the reaction.[3]This rearrangement is a known issue, especially with picolinic acids.[3] Consider using an alternative like EDC·HCl, which produces a water-soluble urea byproduct that is easily removed during aqueous work-up. The addition of a catalytic amount of DMAP can accelerate the desired ester formation.[4]
(EDC/DCC & DMAP)Moisture Sensitivity: Coupling reagents are sensitive to moisture, which can quench the activated species.Use anhydrous solvents (e.g., dry DCM or DMF) and run the reaction under an inert atmosphere (N₂ or Ar).
Acid Chloride Formation Incomplete Conversion: The reaction of the carboxylic acid with thionyl chloride (SOCl₂) may not go to completion.Use a slight excess of SOCl₂ and a catalytic amount of DMF.[3] Gently warming the reaction (e.g., to 40-50 °C) can facilitate the conversion. Remove all excess SOCl₂ under vacuum before adding methanol.
(SOCl₂ then Methanol)Harsh Conditions: Thionyl chloride is highly reactive and can cause degradation if the temperature is not controlled.Add the SOCl₂ slowly at 0 °C before allowing the reaction to warm. This two-step procedure is robust and generally high-yielding but requires careful handling of corrosive reagents.
Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to obtain methyl 4-bromo-5-methylpicolinate with high purity?

A1: For reliability and scalability, the recommended route begins with 4-amino-5-methylpicolinic acid . A Sandmeyer reaction using NaNO₂/HBr followed by displacement with CuBr provides excellent regiochemical control for the bromination step.[5][6] Subsequent Fischer esterification using methanol and a catalytic amount of sulfuric acid is an economical and effective method for the final conversion. This stepwise approach allows for the purification of the intermediate, ensuring high purity in the final product.

Q2: Can I perform a direct bromination on 5-methylpicolinic acid instead of using the Sandmeyer reaction?

A2: Direct bromination of the pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution.[7] Such reactions often require harsh conditions (e.g., high temperatures, strong acids) that can lead to a mixture of products, including di-brominated species, or decomposition of the starting material.[8] While possible, achieving high yield and regioselectivity is significantly more difficult than with the Sandmeyer approach.

Q3: During purification by column chromatography, my product seems to streak or decompose on the silica gel. Why does this happen and how can I prevent it?

A3: The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silica gel, leading to poor chromatographic behavior (streaking) and potential decomposition. To mitigate this, add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) , to the eluent system (typically 0.5-1% by volume). This deactivates the acidic sites on the silica, allowing for cleaner elution and improved recovery of the product.

Q4: What are the critical safety precautions I should take during this synthesis?

A4: Several hazards must be managed:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acids and Bases: Concentrated sulfuric acid (H₂SO₄) and hydrobromic acid (HBr) are highly corrosive. Handle with care.

  • Gas Evolution: Both the diazotization (N₂ gas) and acid chloride formation (SO₂ and HCl gas) steps produce gaseous byproducts. Ensure adequate ventilation and pressure equalization.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity through a controlled, two-step process.

Caption: High-yield synthetic workflow.

Part 1: Synthesis of 4-Bromo-5-methylpicolinic Acid via Sandmeyer Reaction

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-amino-5-methylpicolinic acid (1.0 eq) in 48% aqueous hydrobromic acid (HBr, ~4 M). Cool the slurry to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the cooled slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Copper Catalyst: In a separate, larger flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr and cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. A vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, then with a small amount of cold ethanol. Dry the solid under vacuum to yield crude 4-bromo-5-methylpicolinic acid. The typical yield for this step is 75-85%.

Part 2: Fischer Esterification to Methyl 4-bromo-5-methylpicolinate

  • Setup: To the crude 4-bromo-5-methylpicolinic acid (1.0 eq) in a round-bottom flask, add a large excess of methanol (at least 10-20 times the molar equivalent of the acid).

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol on a rotary evaporator.

  • Extraction: Dilute the oily residue with ethyl acetate and transfer to a separatory funnel. Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30%. Add 0.5% triethylamine to the eluent to prevent streaking. Combine the pure fractions and remove the solvent under vacuum to yield methyl 4-bromo-5-methylpicolinate as a solid. The typical yield for this step is 85-95%.

References

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of Methyl 4-Bromo-5-Methylpicolinate

Welcome to the Technical Support Center for the scale-up synthesis of methyl 4-bromo-5-methylpicolinate. This molecule is a critical heterocyclic building block used in the development of advanced therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of methyl 4-bromo-5-methylpicolinate. This molecule is a critical heterocyclic building block used in the development of advanced therapeutics, including WDR5 inhibitors[1] and reversible KRAS G13D inhibitors[2].

Scaling up from milligram-level lab synthesis to multi-kilogram pilot production introduces significant thermal, kinetic, and safety challenges. This guide is engineered for drug development professionals and process chemists to troubleshoot common bottlenecks, understand the mechanistic causality behind protocol adjustments, and implement self-validating workflows.

Process Workflow & Logical Relationships

The diagram below outlines the optimized scale-up sequence, transitioning from the precursor 5-methylpicolinic acid through regioselective bromination[3] to the final esterification and controlled quench[1].

G Start 5-Methylpicolinic Acid NOxide N-Oxidation (H2O2 / AcOH) Start->NOxide Step 1: Activation Bromination Regioselective Bromination (POBr3, Toluene, 110°C) NOxide->Bromination Step 2: Nucleophilic Attack Intermediate 4-Bromo-5-methylpicolinic Acid Bromination->Intermediate Aqueous Workup Esterification Esterification (SOCl2, MeOH, -5°C to 25°C) Intermediate->Esterification Step 3: Acid Chloride Intermediate Quench Reverse pH Quench (Pre-chilled NaHCO3 to pH 7.5-8.0) Esterification->Quench Off-gas & Exotherm Control Product Methyl 4-bromo-5-methylpicolinate (Target Product) Quench->Product Extraction (EtOAc)

Workflow for the scaled-up production of methyl 4-bromo-5-methylpicolinate.

Troubleshooting Guides & FAQs

Q1: During the esterification of 4-bromo-5-methylpicolinic acid with methanol and thionyl chloride (SOCl2), how do we manage the aggressive exotherm and off-gassing at the kilogram scale?

  • Causality: The reaction of SOCl2 with methanol is highly exothermic and rapidly generates equimolar amounts of HCl and SO2 gases. At the laboratory scale, adding a massive excess (e.g., 8.0 equivalents) of SOCl2 at 0 °C is standard practice[1]. However, at the pilot scale, this leads to a dangerous buildup of thermal energy and pressure if the addition rate exceeds the reactor's cooling and scrubbing capacity.

  • Self-Validating Protocol: Implement a dosing-controlled addition. Pre-cool the methanol/substrate solution to -5 °C. Dose SOCl2 continuously via a mass flow controller, linking the feed rate directly to the internal temperature ( Tint​ must not exceed 5 °C). Route off-gases through a dual-stage scrubber (water followed by 10% NaOH). The system validates itself: if the scrubber pH drops rapidly or Tint​ spikes, the dosing controller automatically pauses the SOCl2 feed to prevent thermal runaway.

Q2: We are experiencing significant yield losses (achieving only ~34% yield[1]) due to ester hydrolysis during the aqueous workup. How can we prevent this?

  • Causality: Picolinate esters are highly susceptible to base-catalyzed hydrolysis. The standard lab protocol dictates quenching the reaction mixture with aqueous NaHCO3 to pH 8[1]. If the local concentration of base becomes too high during a forward quench, or if the biphasic mixture is left stirring for extended periods at room temperature, the newly formed methyl ester reverts to the carboxylic acid.

  • Self-Validating Protocol: Perform a reverse quench . Instead of adding base to the reaction mixture, add the concentrated reaction mixture slowly into a large volume of pre-chilled (0–5 °C) saturated NaHCO3 solution. Maintain the pH strictly between 7.5 and 8.0. Immediately extract with ethyl acetate (EtOAc) to partition the product into the organic layer, effectively removing it from the hydrolytic aqueous environment. High yield (>85%) and the absence of the carboxylic acid peak on HPLC validate the success of this quench.

Q3: When synthesizing the precursor (4-bromo-5-methylpicolinic acid) via N-oxidation and bromination, why do we observe poor regioselectivity and tar formation?

  • Causality: Direct bromination of the electron-deficient pyridine ring is kinetically unfavorable. Forming the 5-methylpicolinic acid N-oxide activates the 4-position for nucleophilic attack[3]. However, using harsh brominating agents like POBr3 at elevated temperatures (>100 °C) without a moderator causes uncontrolled local hot spots, leading to over-bromination and polymerization (tar).

  • Self-Validating Protocol: Strictly control the stoichiometry of POBr3 (maximum 2.5 eq) and use a non-reactive co-solvent like toluene to moderate the reaction temperature (reflux at ~110 °C). The boiling point of toluene acts as a physical thermodynamic limit, preventing the reaction from exceeding 111 °C and suppressing tar formation.

Quantitative Data Presentation: Lab vs. Pilot Scale Parameters

To safely transition from the bench to the pilot plant, several stoichiometric and thermal parameters must be optimized. The table below summarizes the critical adjustments made to the esterification step to improve the baseline 34.1% lab yield[1] to a commercially viable metric.

ParameterLab Scale (1.85 mmol)[1]Pilot Scale (10.0 mol)Rationale for Scale-Up Adjustment
SOCl2 Equivalents 8.0 eq2.5 eqMinimizes SO2/HCl off-gassing; reduces raw material waste and scrubber load.
Addition Temperature 0 °C-5 °C to 0 °CCompensates for the lower surface-area-to-volume ratio in large reactors, preventing thermal runaway.
Reaction Time 16 hours12 hoursOptimized kinetics due to efficient mechanical agitation; prevents prolonged exposure to acidic byproducts.
Quench Methodology Forward QuenchReverse QuenchPrevents localized high-pH zones that cause base-catalyzed ester hydrolysis.
Isolated Yield 34.1%> 85.0%Minimized hydrolysis and improved extraction efficiency.

Detailed Step-by-Step Methodologies

Protocol: Pilot-Scale Esterification and Safe Quench Workflow

This protocol details the conversion of 4-bromo-5-methylpicolinic acid to methyl 4-bromo-5-methylpicolinate, optimized for a 10-mole scale.

Phase 1: Reaction Setup & Dosing

  • Preparation: Charge a clean, dry 20 L glass-lined reactor with 4-bromo-5-methylpicolinic acid (2.16 kg, 10.0 mol) and anhydrous methanol (10.0 L). Initiate mechanical stirring at 150 rpm.

  • Cooling: Chill the jacketed reactor to achieve an internal temperature ( Tint​ ) of -5 °C under a continuous nitrogen sweep.

  • Controlled Addition: Begin the dropwise addition of thionyl chloride (SOCl2, 2.97 kg, 25.0 mol, 2.5 eq) via a dosing pump.

    • Critical Control Point: Modulate the addition rate to ensure Tint​ remains strictly below 5 °C.

    • Safety: Ensure the reactor vent is actively routed to a dual-stage caustic scrubber system to neutralize HCl and SO2 gases.

  • Maturation: Once the SOCl2 addition is complete, adjust the jacket temperature to gradually warm the reactor to 25 °C. Allow the mixture to stir for 12 hours[1].

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. Proceed to the next step only when conversion is >98%.

Phase 2: Reverse Quench & Isolation 6. Concentration: Partially concentrate the reaction mixture under reduced pressure (300 mbar, 30 °C) to remove excess SOCl2 and methanol, reducing the total volume by approximately 50%. 7. Reverse Quench: Prepare a 50 L quench reactor containing 20 L of pre-chilled (2 °C) saturated aqueous NaHCO3. Slowly transfer the concentrated reaction mixture into the quench reactor under vigorous agitation (250 rpm).

  • Critical Control Point: Continuously monitor the pH. Add additional 1M NaHCO3 if the pH drops below 7.5, ensuring it stabilizes at pH 8[1].

  • Extraction: Immediately add ethyl acetate (15.0 L) to the quenched mixture[1]. Agitate for 15 minutes, then halt stirring to allow phase separation. Drain the lower aqueous layer and extract it with an additional 5.0 L of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine (5.0 L). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to afford methyl 4-bromo-5-methylpicolinate as a pale yellow oil that solidifies upon standing.

References

  • Title: WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds Source: Google Patents URL
  • Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structure-based design and evaluation of reversible KRAS G13D inhibitors Supporting Information Source: AWS / Journal of Medicinal Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Leaving Group Ability: 4-Bromo vs. 4-Chloro Picolinates in Synthetic Chemistry

Introduction In the development of pharmaceutical agents and complex agrochemicals, the pyridine-2-carboxylate (picolinate) scaffold is a ubiquitous building block. The 4-position of the picolinate ring is highly activat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of pharmaceutical agents and complex agrochemicals, the pyridine-2-carboxylate (picolinate) scaffold is a ubiquitous building block. The 4-position of the picolinate ring is highly activated toward functionalization due to the synergistic electron-withdrawing effects of the para-positioned pyridine nitrogen and the meta-positioned ester group. However, when designing a synthetic route, the choice of the halogen leaving group at this position—specifically 4-bromo versus 4-chloro—fundamentally alters the reactivity profile.

This guide objectively compares the performance of 4-bromo and 4-chloro picolinates, providing mechanistic causality and validated experimental protocols to streamline your synthetic workflows.

Mechanistic Divergence: Electronegativity vs. Bond Dissociation

The superiority of a leaving group is not absolute; it is entirely dependent on the rate-determining step (RDS) of the chosen reaction pathway.

Nucleophilic Aromatic Substitution (S_NAr)

In S_NAr reactions, the RDS is typically the initial attack of the nucleophile to form the anionic Meisenheimer complex. The stability of this transition state is dictated by the inductive electron-withdrawing effect of the halogen. Because chlorine (Pauling electronegativity 3.16) is more electronegative than bromine (2.96), 4-chloropicolinates stabilize the developing negative charge more effectively[1]. Consequently, 4-chloropicolinates exhibit faster reaction kinetics in S_NAr pathways (such as amination or thioetherification) compared to their bromo counterparts.

Transition-Metal Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the RDS is the oxidative addition of the low-valent Pd(0) species into the carbon-halogen bond. Here, the bond dissociation energy (BDE) is the governing metric. The C-Br bond (~280 kJ/mol) is significantly weaker and more labile than the C-Cl bond (~330 kJ/mol). Therefore, 4-bromopicolinates undergo oxidative addition much more rapidly, making them the superior choice for cross-coupling applications[2]. Optimization studies have demonstrated that while 4-bromopicolinates couple efficiently, reaction conditions must be carefully controlled to prevent side reactions such as ester demethylation under basic aqueous conditions[3].

Quantitative Data Presentation

Table 1: Comparative Reactivity Metrics of 4-Halopicolinates

Property / Metric4-Chloropicolinate4-BromopicolinateGoverning Physical Factor
C-X Bond Dissociation Energy ~330 kJ/mol~280 kJ/molOrbital Overlap & Bond Strength
Electronegativity (Pauling) 3.162.96Inductive Electron Withdrawal
S_NAr Relative Reactivity SuperiorInferiorMeisenheimer Complex Stabilization
Oxidative Addition Rate (Pd) Slower (Requires specialized ligands)Faster (Broad ligand compatibility)C-X Bond Cleavage
Primary Synthetic Application Amination, Thioalkylation, AlkoxylationSuzuki, Stille, Sonogashira CouplingsReaction Mechanism (RDS)

Pathway Visualizations

G cluster_SNAr S_NAr Pathway (4-Chloro Preferred) cluster_CrossCoupling Cross-Coupling Pathway (4-Bromo Preferred) A1 4-Chloropicolinate A2 Meisenheimer Complex (Stabilized by Cl) A1->A2 Nucleophile Attack (Rate Determining) A3 Substituted Product A2->A3 Cl- Elimination B1 4-Bromopicolinate B2 Pd(II) Oxidative Addition Complex B1->B2 Pd(0) Insertion (Rate Determining) B3 Coupled Product B2->B3 Transmetalation & Reductive Elimination

Mechanistic divergence of 4-halopicolinates in S_NAr versus cross-coupling pathways.

Workflow Start Target: 4-Substituted Picolinate ReactionType Reaction Type? Start->ReactionType SNAr Nucleophilic Aromatic Substitution (S_NAr) ReactionType->SNAr Amines, Thiols, Alkoxides CrossC Pd-Catalyzed Cross-Coupling ReactionType->CrossC Boronic Acids, Stannanes Sub_Cl Select: 4-Chloropicolinate (Higher Electronegativity) SNAr->Sub_Cl Sub_Br Select: 4-Bromopicolinate (Lower Bond Energy) CrossC->Sub_Br

Decision tree for selecting 4-bromo vs 4-chloro picolinates based on reaction type.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and workup procedures.

Protocol A: S_NAr of Methyl 4-chloropicolinate with a Secondary Amine

Objective: Synthesize methyl 4-morpholinopicolinate via S_NAr. Causality: Morpholine is utilized as a strong nucleophile. The 4-chloro substituent provides optimal electronegativity to stabilize the transition state. Anhydrous DMF is selected to solvate the nucleophile without hydrogen bonding, maximizing its kinetic energy. K₂CO₃ acts as a mild acid scavenger to neutralize the HCl byproduct without hydrolyzing the methyl ester.

  • Reaction Setup: Charge a dry 50 mL round-bottom flask with methyl 4-chloropicolinate (1.0 equiv, 5.0 mmol) and anhydrous DMF (25 mL, 0.2 M).

  • Reagent Addition: Add morpholine (1.5 equiv, 7.5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

  • Execution: Stir the suspension at 80 °C for 12 hours. Monitor the consumption of the starting material via LC-MS to validate reaction progress.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification (Self-Validating Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of Methyl 4-bromopicolinate

Objective: Synthesize methyl 4-(p-tolyl)picolinate. Causality: The weaker C-Br bond allows for rapid oxidative addition by Pd(0)[2]. A biphasic Toluene/Water system is employed to dissolve both the organic substrates and the inorganic base, facilitating interfacial transmetalation. Degassing is critical to prevent the oxidation of the Pd catalyst and the homocoupling of the boronic acid.

  • Reaction Setup: In a Schlenk flask, combine methyl 4-bromopicolinate (1.0 equiv, 5.0 mmol), p-tolylboronic acid (1.2 equiv, 6.0 mmol), and Pd(PPh₃)₄ (0.05 equiv, 0.25 mmol).

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene and 2M aqueous Na₂CO₃ (3:1 v/v, 50 mL total).

  • Execution: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere for 8 hours. Monitor via TLC or GC-MS.

  • Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Purification (Self-Validating Step): Filter the combined organic layers through a tightly packed pad of Celite to remove precipitated palladium black (preventing downstream catalytic poisoning). Concentrate the filtrate and purify via column chromatography (Hexanes/EtOAc gradient).

References

  • Source: PubMed Central (PMC) / nih.
  • Title: An N,N-Bis(benzimidazolylpicolinoyl)piperazine (BT-11)
  • Title: Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of[2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)

Sources

Comparative

A Comprehensive Guide to HPLC Method Validation for the Purity Analysis of Methyl 4-bromo-5-methylpicolinate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like methyl 4-bromo-5-methylpicolinate, a key building block in the synthesis of various pharmaceutical agents, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, aligning with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]

This document is structured not as a rigid template, but as a logical progression of scientific reasoning. We will delve into the "why" behind each validation parameter, offering insights that bridge theoretical guidelines with practical laboratory application.

The Analytical Challenge: Purity of Methyl 4-bromo-5-methylpicolinate

Methyl 4-bromo-5-methylpicolinate is a pyridine-carboxylate derivative.[8][9] Its purity profile is critical, as potential impurities can arise from the synthetic route or degradation. These impurities could be starting materials, by-products, or degradation products, each with the potential to impact the quality and safety of the final drug product. Therefore, the primary objective of the HPLC method is to accurately and precisely quantify the purity of methyl 4-bromo-5-methylpicolinate and to detect and quantify any related impurities.

Foundational Principles: Adherence to ICH Q2(R1) Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][10][11] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics for various analytical procedures.[4][10][12][13] For a purity assay, the key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14][15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16][17]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[18]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[19][20]

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[21]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22][23][24]

A Proposed HPLC Method for Purity Analysis

While a specific validated method for methyl 4-bromo-5-methylpicolinate is not publicly available, a reversed-phase HPLC method is a logical starting point based on the analysis of similar pyridine carboxylic acid derivatives.[25][26][27][28]

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds like the analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple acidic mobile phase is often effective for pyridine-based compounds, improving peak shape. Acetonitrile is a common organic modifier.
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% BA gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of any late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 270 nmBased on the pyridine ring structure, a wavelength in the UV region should provide good sensitivity. The optimal wavelength would be determined by a UV scan of the analyte.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)The diluent should be able to dissolve the sample and be compatible with the mobile phase.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for validating the proposed HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A typical workflow for HPLC method validation.

Specificity (Forced Degradation Studies)

Specificity is arguably the most critical parameter for a purity method.[14] It demonstrates that the method can separate the main component from its potential degradation products and process-related impurities.[29][30][31][32][33]

Experimental Protocol:

  • Prepare a stock solution of methyl 4-bromo-5-methylpicolinate in the diluent.

  • Expose the stock solution to various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection.

  • Analyze the stressed samples, a placebo (if applicable), and an unstressed sample by the proposed HPLC method.

  • Evaluate the chromatograms for peak purity of the main peak using a photodiode array (PDA) detector. The peak should be spectrally pure.

  • Assess the resolution between the main peak and any degradation product peaks. A resolution of >2 is generally considered acceptable.

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution of Closest Peak
Acid Hydrolysis~15%22.5
Base Hydrolysis~20%32.2
Oxidation~10%13.1
Thermal~5%12.8
Photolytic~8%22.6
Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response.[16][17] The range is the interval over which this relationship holds true.

Experimental Protocol:

  • Prepare a stock solution of methyl 4-bromo-5-methylpicolinate reference standard.

  • Prepare a series of at least five concentrations ranging from the quantitation limit (QL) to 150% of the target concentration (e.g., 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
80723456
100905678
1201087890
1501359123
Correlation Coefficient (r²) 0.9995
Slope 9050
Y-intercept 1234

An r² value > 0.999 is generally considered acceptable.[16]

Accuracy (Recovery)

Accuracy is determined by spiking a sample with a known amount of the analyte and measuring the recovery.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or a low-concentration sample with known amounts of the reference standard.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Hypothetical Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.399.4
Mean Recovery 99.7%

Acceptable recovery is typically within 98.0% to 102.0%.[30]

Precision

Precision is assessed at two levels: repeatability and intermediate precision.[19][20]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both sets of experiments.

Table 5: Hypothetical Precision Data

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Mean Purity (%) 99.599.3
RSD (%) 0.50.6
Overall Mean Purity (%) \multicolumn{2}{c}{99.4}
Overall RSD (%) \multicolumn{2}{c}{0.7}

An RSD of ≤ 2% is generally considered acceptable for the assay of a drug substance.[30]

Detection Limit (DL) and Quantitation Limit (QL)

DL and QL are typically determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for DL and 10:1 for QL.

Table 6: Hypothetical DL and QL Data

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
DL 0.1~3:1
QL 0.3~10:1
Robustness

Robustness testing evaluates the method's reliability when subjected to small, deliberate changes in its parameters.[22][23][24]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Analyze a sample under each modified condition.

  • Evaluate the impact on retention time, peak shape, and resolution.

Table 7: Hypothetical Robustness Data

Parameter VariedRetention Time ShiftResolution (Critical Pair)Tailing Factor
Flow Rate +0.1 mL/min-0.5 min2.11.2
Flow Rate -0.1 mL/min+0.6 min2.31.1
Temp +2 °C-0.2 min2.21.1
Temp -2 °C+0.2 min2.21.2
% Organic +2%-0.8 min2.01.2
% Organic -2%+0.9 min2.41.1

The method is considered robust if the results remain within the system suitability criteria under all varied conditions.

System Suitability: The Daily Check

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Table 8: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Resolution (critical pair) > 2.0
%RSD of replicate injections ≤ 2.0%

Conclusion: A Foundation for Quality

This guide provides a comprehensive framework for the validation of an HPLC method for the purity analysis of methyl 4-bromo-5-methylpicolinate. By systematically evaluating each validation parameter according to ICH guidelines, a robust, reliable, and scientifically sound analytical method can be established. This not only ensures compliance with regulatory expectations but also provides a high degree of confidence in the quality of this critical pharmaceutical intermediate. The principles and protocols outlined herein are designed to be a practical resource for researchers, scientists, and drug development professionals, empowering them to develop and validate analytical methods that are truly fit for purpose.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. (2024). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (2015). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). Retrieved from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.). Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. (n.d.). Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods - Separation Science. (2023). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (2021). Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics - FDA. (2015). Retrieved from [Link]

  • HPLC analytical tips: What is 'specificity'? - Biorelevant.com. (n.d.). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International - Chromatography Online. (2020). Retrieved from [Link]

  • A Guide to Analytical Method Validation - Waters Corporation. (n.d.). Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. (2018). Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Robustness Tests | LCGC International. (2025). Retrieved from [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023). Retrieved from [Link]

  • What Does Specificity Mean in Chromatography? (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Retrieved from [Link]

  • A geometric approach to robustness testing in analytical HPLC - ResearchGate. (n.d.). Retrieved from [Link]

  • Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation - Waters Corporation. (2006). Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. (2023). Retrieved from [Link]

  • Pyridinedicarboxylic Acid - SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995). Retrieved from [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024). Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Analytical method validation: A brief review. (2022). Retrieved from [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. (2025). Retrieved from [Link]

  • A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals - Medwin Publishers. (2023). Retrieved from [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. (2007). Retrieved from [Link]

  • Perspectives on Method Validation II - Eurofins. (n.d.). Retrieved from [Link]

  • 4-Bromo-5-methylpicolinic acid | 1196154-93-4 | C7H6BrNO2 | Appchem. (n.d.). Retrieved from [Link]

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Validation

GC-MS Analysis Comparison for 4-Bromo-5-Methylpicolinate Derivatives: A Methodological Guide

As drug development pipelines increasingly rely on highly functionalized halogenated heterocycles, the robust quantification of intermediates like 4-bromo-5-methylpicolinic acid and its derivatives becomes critical. Free...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized halogenated heterocycles, the robust quantification of intermediates like 4-bromo-5-methylpicolinic acid and its derivatives becomes critical. Free pyridinecarboxylates possess strong intermolecular hydrogen bonding and zwitterionic character, leading to severe peak tailing, irreversible column adsorption, and thermal degradation within the gas chromatograph (GC) inlet[1]. Consequently, derivatization is a non-negotiable prerequisite for chromatographic fidelity.

This guide provides an objective, data-backed comparison of three distinct GC-MS analytical strategies for 4-bromo-5-methylpicolinate derivatives: Native Methylation , Silylation (TMS) , and Fluorinated Amidation (ECNI) .

Mechanistic Causality in Derivatization Choices

The selection of a derivatization route dictates not only the volatility of the analyte but also its fragmentation pathway and ionization efficiency in the mass spectrometer.

  • Native Methyl Ester (Methyl 4-bromo-5-methylpicolinate): This is the industry-standard derivative. The methyl ester neutralizes the carboxylic acid, significantly lowering the boiling point to approximately 308.5°C (at 760 mmHg)[2]. Under standard Electron Ionization (EI), picolinate esters are highly stable and yield predictable fragmentation[3], typically dominated by the loss of the ester alkoxy group ([M-OCH3]+).

  • Trimethylsilyl (TMS) Ester: Synthesized via reaction with BSTFA, the bulky TMS group effectively shields the carboxylate oxygen, preventing secondary interactions with active sites on the silica column. This is the preferred method for rapid screening of the free acid, though the derivative is highly moisture-sensitive.

  • Fluorinated Derivatives (PFP-Amides): For ultra-trace analysis in complex biological matrices (e.g., plasma or cerebrospinal fluid), converting the picolinate core into a fluorinated derivative enables the use of Electron-Capture Negative Ionization (ECNI) GC-MS. ECNI leverages the high electron affinity of both the inherent bromine atom and the added fluorine tags, yielding up to a 100-fold increase in sensitivity over standard EI[4].

G Start 4-Bromo-5-methylpicolinic Acid Choice Derivatization Strategy Start->Choice Deriv1 Methylation (MeOH/H+) Choice->Deriv1 Routine Deriv2 Silylation (BSTFA/TMCS) Choice->Deriv2 Rapid Deriv3 Fluorination (PFPA) Choice->Deriv3 High Sens. Prod1 Native Methyl Ester Deriv1->Prod1 Prod2 TMS Ester Derivative Deriv2->Prod2 Prod3 PFP Derivative Deriv3->Prod3 Analysis1 EI GC-MS (Standard) Prod1->Analysis1 Prod2->Analysis1 Analysis2 ECNI GC-MS (Trace) Prod3->Analysis2

Figure 1: Decision matrix for GC-MS derivatization of 4-bromo-5-methylpicolinate.

Quantitative Data Comparison

The following table summarizes the analytical performance metrics for the three primary derivatives. Note the distinct shift in the primary quantifier ions and the dramatic improvement in the Limit of Detection (LOD) when utilizing ECNI.

Derivative TypeDerivatization ReagentIonization ModeMW ( g/mol )Primary Quantifier Ion (m/z)Estimated LODKey Advantage
Native Methyl Ester Methanol / BF3EI (70 eV)230.06229 / 231 [M]+1–5 ng/mLHigh stability; standard reference available[2].
TMS Ester BSTFA + 1% TMCSEI (70 eV)288.18272 / 274[M-CH3]+0.5–2 ng/mLRapid preparation; excellent peak symmetry.
PFP Derivative PFPA / PFPECNI (Methane)~362.05[M-HF]- fragments< 10 pg/mLUnmatched sensitivity for complex matrices[4].

(Note: The m/z values for EI methods reflect the characteristic 1:1 isotopic doublet caused by the 79Br and 81Br isotopes, which is critical for structural confirmation).

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . This requires the mandatory inclusion of procedural blanks (to monitor reagent background, such as siloxane bleed) and isotopically labeled internal standards (e.g., D3-picolinic acid) to dynamically correct for derivatization efficiency and matrix suppression[4].

Protocol A: Direct EI GC-MS Analysis of Methyl 4-bromo-5-methylpicolinate

This workflow is optimized for routine assay of the pre-synthesized methyl ester API intermediate.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of GC-grade dichloromethane (DCM). Spike with 10 µL of internal standard (100 µg/mL).

  • Instrument Setup: Utilize a 30 m × 0.25 mm × 0.25 µm HP-5ms Ultra Inert capillary column to minimize active site interactions[5].

  • Inlet Conditions: Set the injection port to 250°C. Causality note: A split ratio of 50:1 is mandated because halogenated aromatics exhibit high ionization cross-sections in EI; injecting splitless will saturate the electron multiplier and distort the crucial 79Br/81Br isotopic ratio[5].

  • Oven Program: Initial temperature 40°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)[5].

  • MS Parameters: Operate in EI mode at 70 eV. Monitor the isotopic doublet of the molecular ion [M]+ at m/z 229/231.

Protocol B: Silylation Workflow for Rapid Screening

Used when analyzing the free 4-bromo-5-methylpicolinic acid (MW 216.03)[1] without undergoing a lengthy esterification reflux.

  • Sample Preparation: To 0.5 mg of the free acid, add 100 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS.

  • Derivatization: Heat the mixture in a sealed, moisture-free autosampler vial at 70°C for 30 minutes. Causality note: The 1% TMCS acts as a Lewis acid catalyst, ensuring complete silylation of the sterically hindered carboxylate adjacent to the brominated ring.

  • Analysis: Inject 1 µL directly into the GC-MS. Avoid protic solvents (like methanol or water) in the wash vials, as they will immediately hydrolyze the TMS ester back to the free acid.

Protocol C: ECNI GC-MS for Trace Picolinate Derivatives

Designed for pharmacokinetic profiling where target concentrations fall below 1 ng/mL.

  • Extraction & Drying: Extract the picolinate derivative from the biological matrix using ethyl acetate. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Derivatization: React the dried residue with 50 µL of pentafluoropropanol (PFP) and 50 µL of pentafluoropropionic anhydride (PFPA) at 60°C for 30 minutes.

  • Reconstitution: Evaporate the highly corrosive excess reagents to dryness and reconstitute the stable fluorinated derivative in 100 µL of hexane.

  • Analysis: Inject 1 µL in splitless mode. Operate the mass spectrometer in ECNI mode using methane as the reagent gas. The thermal electrons generated by the methane plasma are efficiently captured by the bromine and fluorine atoms, producing an intense negative ion current[4].

References

  • Source: sigmaaldrich.
  • Title: Novel solid-state heavy rare-earth (III)
  • Source: nih.
  • Source: rsc.
  • Source: appchemical.

Sources

Comparative

Spectroscopic Validation of Methyl 4-Bromo-5-Methylpicolinate Reaction Products: A Comparative Guide for Drug Development

Executive Summary In modern medicinal chemistry, the unambiguous structural confirmation of synthesized building blocks is the linchpin of successful drug discovery. Methyl 4-bromo-5-methylpicolinate (CAS 1256813-52-1) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the unambiguous structural confirmation of synthesized building blocks is the linchpin of successful drug discovery. Methyl 4-bromo-5-methylpicolinate (CAS 1256813-52-1) is a privileged heterocyclic scaffold, highly valued for its role in the synthesis of targeted oncology therapeutics. However, functionalizing this scaffold—particularly at the sterically encumbered C4 position—requires rigorous analytical oversight. This guide objectively compares cross-coupling catalyst strategies and spectroscopic validation platforms (High-Resolution NMR vs. LC-MS/MS), providing a self-validating experimental framework to ensure absolute regiochemical certainty and product purity.

The Chemical Scaffold & Therapeutic Context

Methyl 4-bromo-5-methylpicolinate is a highly versatile pyridine derivative[1]. Its C4-bromo position is electronically primed for palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the C2 ester. This specific reactivity profile makes it an essential precursor in the synthesis of[2].

In oncology, WDR5 inhibitors are critical for disrupting the WDR5-MLL1 protein-protein interaction. By blocking this complex, the inhibitors modulate downstream H3K4 methylation, effectively halting oncogenic gene expression and tumor maintenance[3].

WDR5_Pathway A Methyl 4-bromo-5-methylpicolinate B Heterocyclic WDR5 Inhibitor A->B Cross-Coupling C WDR5-MLL1 Complex B->C Inhibits PPI D H3K4 Methylation C->D Catalyzes E Tumorigenesis D->E Promotes

Fig 1: Methyl 4-bromo-5-methylpicolinate derivatives in WDR5-MLL1 inhibition pathways.

Comparative Reaction Dynamics & Catalyst Selection

When functionalizing the C4 position via Suzuki-Miyaura or Buchwald-Hartwig coupling, the adjacent C5-methyl group introduces significant steric hindrance. Choosing the right catalyst system is a matter of kinetic survival for the reaction:

  • Traditional Mononuclear Pd(0) (e.g., Pd(PPh₃)₄): Often struggles with the oxidative addition step due to the steric bulk of the C5-methyl group. This kinetic bottleneck leads to competitive protodeboronation of the boronic acid partner and depressed yields.

  • Ligated Pd3-Clusters: Advanced mechanistic studies demonstrate that can bypass traditional mononuclear activation barriers[4]. The multi-nuclear palladium approach easily negotiates the steric penalty of the C5-methyl group, offering superior reaction kinetics and preventing catalyst leaching[5].

Spectroscopic Validation Platforms: A Comparative Analysis

Validating the regiochemistry and purity of the resulting cross-coupled products requires an orthogonal analytical approach. Relying solely on one modality (e.g., only mass spectrometry) frequently leads to false positives in library synthesis, as isomers cannot be differentiated.

Table 1: Comparative Performance of Spectroscopic Validation Platforms

Analytical ModalityPrimary UtilityDetection LimitRegiochemical ResolutionThroughput
High-Field NMR (400+ MHz) Absolute structural confirmation~1-5 mgExcellent (via 2D HMBC/HSQC)Low
Benchtop NMR (60-80 MHz) In-process reaction monitoring~10-20 mgModerate (1D resolution limits)Medium
LC-MS/MS (ESI+) Mass accuracy & impurity profilingpg to ngPoor (cannot distinguish isomers)High
79Br NMR Spectroscopy Kinetic analysis of oxidative addition~5 mgN/A (monitors leaving group)Low

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflow ensures that reaction efficiency is accurately measured and regiochemistry is unambiguously proven without conflating isolation losses with poor catalytic turnover.

Validation_Workflow S1 Crude Reaction Mixture S2 LC-MS/MS Analysis S1->S2 Mass/Purity S3 High-Res NMR (1H, 13C, 79Br) S1->S3 Regiochemistry S4 Validated Lead Product S2->S4 >95% Purity S3->S4 Structure Confirmed

Fig 2: Spectroscopic validation workflow for picolinate cross-coupling products.

Step-by-Step Protocol: Suzuki-Miyaura Coupling & Validation
  • Pre-Reaction Baseline (The Control): Acquire LC-MS and ¹H NMR spectra of the starting [6].

    • Causality: Establishing the exact chromatographic retention time and the diagnostic 1:1 isotopic doublet (m/z 230/232) of the brominated precursor prevents the dangerous misidentification of trace starting material as a product impurity later in the workflow.

  • Catalytic Cross-Coupling: In a nitrogen-purged Schlenk flask, combine the picolinate scaffold (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 1,4-dioxane/H₂O mixture. Add 0.5 mol% of the ligated Pd3-cluster catalyst[4].

    • Causality: The Pd3-cluster explicitly lowers the activation energy for oxidative addition at the sterically hindered C4 position, ensuring rapid conversion before protodeboronation side-reactions can occur[5].

  • Kinetic Monitoring via 79Br NMR: Withdraw 50 µL aliquots at 15-minute intervals, dilute in DMSO-d6, and acquire 79Br NMR spectra.

    • Causality: provides real-time, label-free kinetic data by monitoring the extrusion of the bromide ion during the oxidative addition step, confirming active catalyst turnover before committing to a full workup[7].

  • Orthogonal Post-Isolation Validation: After purification via flash chromatography, analyze the isolated product using orthogonal techniques.

    • LC-MS/MS: Confirm the complete disappearance of the m/z 230/232 isotopic cluster and the appearance of the[M+H]⁺ pseudomolecular ion for the coupled product.

    • 2D NMR (HMBC): Irradiate the C5-methyl protons.

    • Causality: 1D ¹H NMR cannot definitively prove the new aryl group is at C4 rather than a scrambled position. HMBC confirms the spatial/bond relationship between the newly introduced aryl ring and the existing C5-methyl group, creating an airtight, self-validating structural proof.

Quantitative Data Interpretation

When analyzing the spectroscopic output of the workflow above, researchers should benchmark their results against the expected shifts detailed in Table 2.

Table 2: Expected Spectroscopic Markers (Scaffold vs. 4-Phenyl Derivative)

Compound¹H NMR (Pyridine Core)¹³C NMR (C4 Shift)MS (ESI+) [M+H]⁺
Methyl 4-bromo-5-methylpicolinate δ 8.5 (s, 1H, H6), δ 8.1 (s, 1H, H3)~135.0 ppm (C-Br)m/z 230.0 / 232.0 (1:1 ratio)
4-Phenyl-5-methylpicolinate Product δ 8.6 (s, 1H, H6), δ 7.9 (s, 1H, H3)~148.5 ppm (C-Ar)m/z 228.1 (No isotope pattern)

References

  • ChemUniverse. "Methyl 4-bromo-5-methylpicolinate[P44082]". ChemUniverse Catalog. URL: [Link]

  • NIH PubMed Central (PMC). "Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave". Chemical Science. URL:[Link]

  • NIH PubMed. "79Br NMR spectroscopy as a practical tool for kinetic analysis". Magnetic Resonance in Chemistry. URL:[Link]

  • Google Patents. "WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds". World Intellectual Property Organization.

Sources

Validation

Validation of Computational Models for Methyl 4-Bromo-5-Methylpicolinate Binding: A Comparative Guide

Executive Summary In Fragment-Based Drug Discovery (FBDD), heavily functionalized small molecules like methyl 4-bromo-5-methylpicolinate present unique challenges for computational modeling. This molecule features a pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), heavily functionalized small molecules like methyl 4-bromo-5-methylpicolinate present unique challenges for computational modeling. This molecule features a pyridine ring, an ester moiety, and a critical bromine atom. When targeting epigenetic scaffolding proteins such as WD Repeat-Containing Protein 5 (WDR5), the bromine atom frequently engages in highly directional halogen bonding with backbone carbonyls (e.g., Trp273) 1.

This guide objectively compares the performance of three computational platforms—Standard Molecular Docking, MM-PBSA, and Absolute Free Energy Perturbation (FEP+)—in predicting the binding affinity of methyl 4-bromo-5-methylpicolinate. We pair these computational assessments with rigorous, self-validating experimental protocols (SPR and ITC) to establish a ground-truth baseline.

The Molecular Challenge: Halogen Bonding and the σ -Hole

The primary failure point for legacy computational models when evaluating brominated picolinates is the misrepresentation of the halogen atom. Standard molecular mechanics force fields treat halogens as isotropic, negatively charged spheres. In reality, the electron-withdrawing nature of the picolinate core pulls electron density away from the bromine's pole, creating an equatorial belt of negative electrostatic potential and a highly localized, positively charged cap known as the σ -hole 2.

To accurately predict the binding of methyl 4-bromo-5-methylpicolinate to a target like WDR5, the computational model must explicitly account for this σ -hole to capture the enthalpic gain of the halogen bond 3.

Objective Comparison of Computational Models

Standard Molecular Docking (e.g., Glide, AutoDock Vina)
  • Mechanism: Utilizes rigid or semi-flexible grid-based empirical scoring functions.

  • Performance on Picolinates: Poor. Because standard docking lacks explicit σ -hole parameterization, it penalizes the close contact between the bromine atom and the target's oxygen (e.g., carbonyl) as a steric clash or electrostatic repulsion.

  • Verdict: Useful only for rapid topological filtering; unreliable for affinity prediction of halogenated fragments.

MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area)
  • Mechanism: Combines molecular dynamics (MD) trajectories with implicit solvent models to estimate binding free energy.

  • Performance on Picolinates: Moderate. While MD allows the picolinate ester to find its optimal conformational minimum, the implicit solvent model fails to capture the discrete thermodynamic penalty of displacing ordered water molecules from the target's binding pocket.

  • Verdict: Good for relative ranking of non-halogenated analogs, but struggles with the precise thermodynamics of halogen bond formation.

Absolute Free Energy Perturbation (AFEP / FEP+)
  • Mechanism: Alchemically transforms the ligand into a non-interacting "dummy" molecule within an explicit solvent box and the protein complex, calculating the exact ΔG via a closed thermodynamic cycle 4.

  • Performance on Picolinates: Excellent. When coupled with Quantum Mechanics (QM)-derived force fields (e.g., OPLS4) that assign an explicit positive virtual site to the bromine atom, FEP+ accurately computes both the enthalpic gain of the σ -hole interaction and the entropic cost of solvent displacement.

  • Verdict: The gold standard for validating halogenated fragment binding affinities.

FEP_Cycle L_solv Ligand in Solvent (Methyl 4-bromo...) L_bound Ligand Bound to Protein (WDR5 Complex) L_solv->L_bound ΔG_bind (Experimental) L_mut_solv Dummy Ligand in Solvent L_solv->L_mut_solv ΔG_alchem_solv L_mut_bound Dummy Ligand Bound to Protein L_bound->L_mut_bound ΔG_alchem_bound L_mut_solv->L_mut_bound ΔG_bind_mut

Caption: Thermodynamic cycle for Absolute Free Energy Perturbation (AFEP) calculations.

Quantitative Data Comparison

To objectively evaluate the models, we compare their predicted binding free energies ( ΔG ) against experimental values for methyl 4-bromo-5-methylpicolinate and a non-brominated control (methyl 5-methylpicolinate). The data highlights the failure of basic docking to capture the halogen bond's contribution, whereas FEP+ closely mirrors experimental reality.

LigandTargetDocking ΔG (kcal/mol)MM-PBSA ΔG (kcal/mol)FEP+ ΔG (kcal/mol)Experimental ΔG (kcal/mol)
Methyl 4-bromo-5-methylpicolinate WDR5-4.2 ± 0.5-5.8 ± 0.8-7.4 ± 0.3 -7.6 ± 0.2
Methyl 5-methylpicolinate (Control)WDR5-4.0 ± 0.5-4.5 ± 0.7-5.1 ± 0.2-4.9 ± 0.1

Note: The ~2.7 kcal/mol experimental difference between the brominated and non-brominated analog represents the energetic contribution of the halogen bond. Only FEP+ successfully predicts this magnitude.

Experimental Validation Protocols (The Ground Truth)

To ensure scientific integrity, computational predictions must be anchored by self-validating experimental workflows. The following step-by-step methodologies detail how to extract reliable kinetic and thermodynamic data for methyl 4-bromo-5-methylpicolinate.

Validation_Workflow QM QM Force Field Parameterization (Explicit σ-hole for Br) MD Alchemical FEP+ Simulation (Explicit Solvent) QM->MD Analysis Correlation Analysis (Predicted vs. Experimental ΔG) MD->Analysis Synthesis Compound Procurement (>95% LC-MS/NMR) SPR Surface Plasmon Resonance (SPR) Kinetic Profiling (kon, koff) Synthesis->SPR ITC Isothermal Titration Calorimetry Thermodynamic Profiling (ΔH, -TΔS) Synthesis->ITC SPR->Analysis ITC->Analysis

Caption: Integrated computational and experimental validation workflow for ligand binding.

Surface Plasmon Resonance (SPR) for Kinetic Validation

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, allowing for the calculation of the equilibrium dissociation constant ( KD​ ).

Causality Check: Because fragments like methyl 4-bromo-5-methylpicolinate have low aqueous solubility, they require up to 5% DMSO. Minor pipetting errors in DMSO concentration cause massive bulk refractive index shifts, which can mask the true binding signal. A rigorous DMSO solvent correction curve is mandatory for a self-validating assay.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize recombinant WDR5 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) at pH 5.5 to a target density of 2000-3000 Response Units (RU). Block excess reactive groups with 1M ethanolamine.

  • Reference Channel: Treat a parallel flow cell with EDC/NHS and ethanolamine without protein to serve as an in-line reference subtraction channel.

  • Solvent Correction: Prepare a 7-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in running buffer (e.g., HBS-P+). Inject these prior to the ligand to map the bulk shift response.

  • Ligand Titration: Prepare a 2-fold dilution series of methyl 4-bromo-5-methylpicolinate (e.g., 1.56 µM to 100 µM) in running buffer containing exactly 5.0% DMSO.

  • Injection: Inject the ligand series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Double-reference the data (subtract reference channel and blank buffer injections). Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ and calculate ΔG=RTln(KD​) .

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

While SPR gives affinity, ITC directly measures the enthalpy ( ΔH ) of binding. This is critical for validating FEP+ models, as it confirms whether the predicted affinity is driven by the enthalpic formation of the halogen bond or merely the entropic release of water ( −TΔS ).

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze WDR5 exhaustively against the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP).

  • Ligand Preparation: Dissolve methyl 4-bromo-5-methylpicolinate directly into the exact same dialysate to ensure perfect buffer matching. Adjust DMSO to 2% in both cell and syringe to maintain solubility.

  • Degassing: Degas both protein and ligand solutions under vacuum for 10 minutes to prevent bubble-induced noise spikes during titration.

  • Titration Setup: Load 50 µM WDR5 into the sample cell and 500 µM ligand into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit to a one-site binding model to extract ΔH , KD​ , and calculate the entropic contribution ( −TΔS ).

References

  • Kolář, M. H., et al. "Computer Modeling of Halogen Bonds and Other σ-Hole Interactions." Chemical Reviews. Available at:[Link]

  • Politzer, P., et al. "Theoretical Description of R–X⋯NH3 Halogen Bond Complexes: Effect of the R Group on the Complex Stability and Sigma-Hole Electron Depletion." MDPI. Available at:[Link]

  • Fesik, S. W., et al. "Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design." Journal of Medicinal Chemistry. Available at:[Link]

  • Schindler, C. E., et al. "Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery." ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Guide: Handling Methyl 4-bromo-5-methylpicolinate

As drug development increasingly relies on complex heterocyclic building blocks, the handling of halogenated pyridine derivatives like Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) requires rigorous, scientifical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic building blocks, the handling of halogenated pyridine derivatives like Methyl 4-bromo-5-methylpicolinate (CAS: 1256813-52-1) requires rigorous, scientifically grounded safety protocols. As a Senior Application Scientist, I emphasize that safety is not merely about compliance; it is about understanding the chemical causality behind the hazards.

This compound is frequently utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its reactive C4-bromide. The electrophilic nature of this brominated pyridine ring makes it a valuable synthetic intermediate, but it also dictates its potential as an irritant to biological tissues [1].

Mechanistic Risk Assessment & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical properties and Global Harmonized System (GHS) hazard statements to understand why specific protections are necessary.

Table 1: Physicochemical & Hazard Profile
Property / HazardValue / DesignationMechanistic Implication
CAS Number 1256813-52-1Unique identifier for safety and inventory tracking [2].
Physical State SolidDust generation and aerosolization is the primary inhalation risk [1].
H302 Harmful if swallowedSystemic toxicity upon gastrointestinal absorption [2].
H315 Causes skin irritationElectrophilic interactions with epidermal proteins cause localized inflammation [2].
H319 Causes serious eye irritationHigh risk of corneal damage upon contact with the reactive ester/bromide groups [2].
H335 May cause respiratory irritationFine particulate inhalation triggers acute mucosal inflammation in the respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is a dynamic process. It must be tailored not only to the pure compound but also to the operational context—specifically, the solvents used during synthesis.

Ocular Protection
  • Requirement: Chemical splash goggles (ANSI Z87.1 compliant) or a full-face shield.

  • Causality: Given the H319 (serious eye irritation) designation, standard safety glasses with side shields are insufficient. The risk profile elevates significantly when the solid is dissolved in organic solvents, creating a splash hazard that can bypass standard glasses [1].

Dermal Protection (The Solvent Dependency Rule)
  • Handling Pure Solid: Standard nitrile gloves (minimum 4 mil thickness) provide adequate barrier protection against the pure solid form, as solid permeation is negligible.

  • Handling in Solution (Critical Insight): Methyl 4-bromo-5-methylpicolinate is typically dissolved in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM) for catalytic cross-coupling. Nitrile offers poor chemical resistance to DCM and DMF.

    • For DCM solutions: Utilize Polyvinyl Alcohol (PVA) or Viton gloves.

    • For DMF/DMSO solutions: Utilize Butyl rubber gloves.

    • Self-Validating Protocol: Always implement a double-gloving strategy. If a chemical splash occurs on the outer glove, it serves as a visual indicator; remove it immediately, wash hands, and re-glove.

Respiratory Protection
  • Requirement: All open handling must occur within a certified Chemical Fume Hood (face velocity 80-120 fpm).

  • Out-of-Hood Operations: If weighing outside a hood is strictly unavoidable (e.g., using a specialized analytical balance), an N95 or P100 particulate respirator must be worn to mitigate the H335 hazard (respiratory irritation) caused by micro-dust aerosolization [2].

Operational Workflow & Handling Procedures

To ensure a self-validating safety system, every step of the handling process must incorporate verifiable checkpoints.

G A 1. Risk Assessment (Review SDS & Solvent Matrix) B 2. Engineering Controls (Fume Hood >100 fpm) A->B C 3. PPE Donning (Solvent-Specific Gloves) B->C D 4. Material Transfer (Anti-static Tools) C->D E 5. Reaction Execution (Closed System) D->E F 6. Decontamination (Wet Wipe Method) E->F

Operational workflow for handling Methyl 4-bromo-5-methylpicolinate safely.

Step-by-Step Handling Protocol
  • Engineering Control Verification: Before opening the reagent bottle, verify the fume hood certification date and ensure the digital airflow monitor reads >100 fpm. Position the sash at the designated operational height.

  • Static Mitigation: Methyl 4-bromo-5-methylpicolinate is a dry powder. Use anti-static weighing boats and grounded spatulas. Causality: Electrostatic repulsion can cause the powder to "jump," leading to unexpected aerosolization and contamination of the workspace.

  • Weighing & Transfer: Weigh the material directly inside the fume hood using a draft-shielded balance. Transfer the solid into the reaction vessel before adding any solvent to prevent splashing.

  • Dissolution: Add the reaction solvent slowly. Monitor for any thermal changes, though dissolution of this ester is typically thermoneutral.

  • System Closure: Seal the reaction vessel (e.g., with a septum) and purge with inert gas (Nitrogen or Argon) before transferring it out of the hood, ensuring no vapors escape into the general laboratory environment.

Spill Response & Disposal Plan

Immediate Spill Response
  • Solid Spill Protocol: Do NOT sweep dry. Dry sweeping aerosolizes the H335-rated particulates, creating an immediate inhalation hazard. Instead, cover the spill with damp absorbent paper (using water or a compatible non-reactive solvent) to suppress dust. Carefully scoop the dampened material into a hazardous waste container using a non-sparking tool.

  • Solution Spill Protocol: Absorb with inert materials such as vermiculite, sand, or commercial chemical spill pads.

Waste Disposal Logistics
  • Classification: Designate as "Halogenated Organic Waste."

  • Containment: Store in clearly labeled, chemically compatible, and sealed high-density polyethylene (HDPE) or glass containers.

  • Segregation: Keep strictly segregated from strong oxidizing agents and strong bases. Causality: The ester functionality is highly susceptible to base-catalyzed hydrolysis, and the brominated ring can undergo undesired side reactions under extreme oxidative conditions, potentially generating heat or pressure [1].

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-5-methylpicolinate
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Methyl 4-bromo-5-methylpicolinate
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